molecular formula C11H8N4O B1621170 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate CAS No. 50627-20-8

2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate

Cat. No.: B1621170
CAS No.: 50627-20-8
M. Wt: 212.21 g/mol
InChI Key: AORPLEUXDGHXKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate is a useful research compound. Its molecular formula is C11H8N4O and its molecular weight is 212.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-hydroxy-3-imino-6-phenylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c12-6-9-11(13)15(16)7-10(14-9)8-4-2-1-3-5-8/h1-5,7,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORPLEUXDGHXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=N)C(=N2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384007
Record name 2-amino-3-cyano-5-phenylpyrazin-1-ium-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50627-20-8
Record name 2-amino-3-cyano-5-phenylpyrazin-1-ium-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a substituted pyrazine N-oxide of interest to researchers in medicinal chemistry and drug development. While a direct, documented synthesis for this specific molecule is not prevalent in existing literature, this guide outlines a robust and scientifically sound approach derived from established methodologies for analogous compounds. The proposed synthesis centers on the condensation of 2-oxo-2-phenylacetaldehyde oxime (also known as isonitrosoacetophenone) with aminomalononitrile tosylate. This document furnishes a detailed examination of the underlying chemical principles, step-by-step experimental protocols for the synthesis of precursors and the final cyclization, and methods for characterization.

Introduction and Strategic Rationale

Pyrazine N-oxides are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities. The introduction of an N-oxide functionality can modulate a molecule's physicochemical properties, such as solubility and metabolic stability, and can also serve as a handle for further chemical transformations.[1] The target molecule, this compound, incorporates several key pharmacophoric elements: a pyrazine core, an amino group, a cyano group, and a phenyl substituent.

The synthetic strategy detailed herein is predicated on the well-established condensation reaction between an α-hydroxyimino ketone and an α-amino nitrile to form a 2-aminopyrazine 1-oxide.[2][3] This approach is highly convergent and allows for the direct installation of the N-oxide functionality during the formation of the pyrazine ring.

The logical disconnection of the target molecule leads to two key precursors:

  • 2-Oxo-2-phenylacetaldehyde oxime: This precursor provides the C5-phenyl and C6-hydrogen atoms of the pyrazine ring, as well as the nitrogen and oxygen atoms for the N-oxide.

  • Aminomalononitrile: This reagent serves as the source for the C2-amino and C3-cyano groups, along with the corresponding carbon atoms.[4] It is typically used as its more stable p-toluenesulfonate (tosylate) salt.[5][6]

The overall synthetic workflow is depicted in the diagram below.

G cluster_0 Precursor Synthesis cluster_1 Precursor Synthesis cluster_2 Final Cyclization Acetophenone Acetophenone Oxime 2-Oxo-2-phenylacetaldehyde oxime Acetophenone->Oxime  NaOEt, EtOH AmylNitrite Amyl Nitrite AmylNitrite->Oxime Target 2-Amino-3-cyano-5-phenylpyrazin- 1-ium-1-olate Oxime->Target Malononitrile Malononitrile AMNTosylate Aminomalononitrile tosylate Malononitrile->AMNTosylate 1. NaNO2, AcOH 2. Reduction (e.g., Al/Hg) 3. p-TsOH AMNTosylate->Target

Synthesis of Precursors

Synthesis of 2-Oxo-2-phenylacetaldehyde oxime (Isonitrosoacetophenone)

This precursor can be synthesized from acetophenone via nitrosation at the α-carbon. A common method involves the use of an alkyl nitrite, such as amyl nitrite, in the presence of a base like sodium ethoxide.[7]

Experimental Protocol:

  • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the mixture in an ice-salt bath.

  • Add a solution of freshly distilled acetophenone in absolute ethanol dropwise to the cooled sodium ethoxide solution with continuous stirring.

  • Following the addition of acetophenone, add amyl nitrite dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir in the cold bath for several hours, and then let it stand at a low temperature (e.g., in a refrigerator) for an extended period (e.g., 48-72 hours).[7]

  • The resulting sodium salt of the oxime will precipitate. Collect the solid by filtration and wash it with cold ethanol and then diethyl ether.

  • The free oxime can be obtained by dissolving the sodium salt in water and acidifying with a suitable acid (e.g., acetic acid or dilute sulfuric acid) until precipitation is complete.

  • Filter the precipitated 2-oxo-2-phenylacetaldehyde oxime, wash with cold water, and dry under vacuum.

Synthesis of Aminomalononitrile p-Toluenesulfonate

Aminomalononitrile is a stable oil that is difficult to handle; therefore, it is typically prepared and isolated as its p-toluenesulfonate salt.[6] The synthesis starts from malononitrile.

Experimental Protocol:

  • Oximation of Malononitrile: Dissolve malononitrile in a mixture of acetic acid and water. Cool the solution to between -10°C and 0°C using a dry ice-acetone or ice-salt bath. Add sodium nitrite portion-wise while maintaining the low temperature. After the addition, continue stirring in the cold bath for several hours to form oximinomalononitrile.[6]

  • Reduction of Oximinomalononitrile: The oximinomalononitrile solution can be reduced using various methods. A common laboratory-scale method involves the use of aluminum amalgam.[8]

  • Isolation as the Tosylate Salt: After the reduction is complete, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable solvent like tetrahydrofuran (THF). Add a solution of p-toluenesulfonic acid monohydrate in ether to precipitate the aminomalononitrile p-toluenesulfonate.[6]

  • Collect the crystalline product by filtration, wash with ether, and dry under vacuum.

Core Synthesis: Cyclization to this compound

The key step in this synthesis is the condensation of 2-oxo-2-phenylacetaldehyde oxime with aminomalononitrile tosylate. This reaction is expected to proceed in a polar solvent, and the presence of a base may be beneficial to neutralize the tosylate salt and liberate the free aminomalononitrile in situ.

Note: A precise image for the target compound is not available; the image for 2-aminopyridine N-oxide is used as a structural placeholder.

Proposed Mechanism:

The reaction is believed to proceed via an initial condensation between the amino group of aminomalononitrile and the ketone carbonyl of the oxime, followed by an intramolecular cyclization and dehydration to form the pyrazine N-oxide ring.

Experimental Protocol:

  • Suspend 2-oxo-2-phenylacetaldehyde oxime and aminomalononitrile p-toluenesulfonate in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

  • Add a base, such as sodium acetate or pyridine, to the mixture. The base serves to neutralize the p-toluenesulfonic acid, liberating the free aminomalononitrile.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product may precipitate from the reaction mixture upon cooling or after the addition of water.

  • Collect the crude product by filtration.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain pure this compound.

Characterization

The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons of the phenyl group, a singlet for the C6-H of the pyrazine ring, and a broad singlet for the amino protons.
¹³C NMR Resonances for the phenyl carbons, pyrazine ring carbons (with characteristic downfield shifts for carbons adjacent to the N-oxide), and the nitrile carbon.[9]
FT-IR Characteristic stretching frequencies for the N-H bonds of the amino group, the C≡N bond of the nitrile group, and the N-O bond of the N-oxide (typically around 930-970 cm⁻¹).
Mass Spec A molecular ion peak corresponding to the calculated molecular weight of C₁₁H₈N₄O.
Elemental Analysis The percentages of Carbon, Hydrogen, and Nitrogen should be in agreement with the calculated values for the molecular formula C₁₁H₈N₄O.

Conclusion

The synthetic pathway detailed in this guide provides a logical and experimentally viable approach to this compound. By leveraging established reactions for the formation of pyrazine N-oxides, this methodology offers a high probability of success for researchers aiming to synthesize this and related compounds for further investigation in drug discovery and development programs. Careful execution of the experimental protocols and thorough characterization of the intermediates and final product are crucial for a successful outcome.

References

  • Barrow, J. C. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1045. [Link]

  • Bizzarri, B. M., Fanelli, A., Botta, L., De Angelis, M., Palamara, A. T., Nencioni, L., & Saladino, R. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. RSC Advances, 11(49), 30897-30905. [Link]

  • Bondock, S., Fadaly, W., & Metwally, M. A. (2015). Recent Progress in the Synthesis and Applications of Heterocycles Derived from Enaminonitriles. ResearchGate. [Link]

  • Sharp, W., & Spring, F. S. (1951). Pyrazine derivatives. Part XIII. Synthesis of 2-aminopyrazine 1-oxides by the condensation of α-amino-nitriles with oximinomethyl ketones. Journal of the Chemical Society (Resumed), 932-934. [Link]

  • Ong, P. S., Ooi, C. W., & Khoo, T. J. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

  • Giner, J. L. (2018). Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. Organic Letters, 20(16), 4873-4877. [Link]

  • Chemie, G. (1951). THE PYRAZINES. Download. [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3103-3112. [Link]

  • Slideshare. Synthesis and reactions of Pyrazine. [Link]

  • Sampedro, F. G., et al. (2022). Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. Polymers, 14(3), 521. [Link]

  • Sampedro, F. G., et al. (2023). Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. Digital INTA. [Link]

  • PrepChem.com. Synthesis of 2-amino-3-cyano-5-methylpyrazine. [Link]

  • Riley, H. A., & Gray, A. R. (1935). PHENYLGLYOXAL. Organic Syntheses, 15, 67. [Link]

  • Al-Hujran, T. A., et al. (2020). A Single-Step Synthesis of 1,3,4,6-Tetraaryl-5-aryliminopiperazin-2-one. ChemRxiv. [Link]

  • Wang, Y., et al. (2011). Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro. European Journal of Medicinal Chemistry, 46(7), 3134-3141. [Link]

  • Klein, B., & Berkowitz, J. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society, 81(19), 5160-5166. [Link]

  • Supuran, C. T., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12). [Link]

  • Al-Zaydi, K. M. (2010). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules, 16(1), 245-260. [Link]

  • Takahashi, K. (1977). The Reactions of Phenylglyoxal and Related Reagents With Amino Acids. Journal of Biochemistry, 81(2), 395-402. [Link]

  • El-Sayed, N., et al. (2014). Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro. Semantic Scholar. [Link]

  • Hidayat, N., et al. (2022). Synthesis of 2-amino-3-cyano-4,6-diphenylpyridine (5aa). ResearchGate. [Link]

  • Ferris, J. P., & Orgel, L. E. (1972). Aminomalonitrile and method of preparation thereof. U.S.
  • Organic Syntheses. N-TOSYL-(SA)-(−)-1,1'-BINAPHTHYL-2,2'-DIAMINE. [Link]

  • Golec, B., Sałdyka, M., & Mielke, Z. (2022). Photo-Induced Reactions between Glyoxal and Hydroxylamine in Cryogenic Matrices. Molecules, 27(15), 4797. [Link]

  • Londregan, A. T., Jennings, S., & Wei, L. (2010). General and mild preparation of 2-aminopyridines. Organic Letters, 12(22), 5254-5257. [Link]

  • Golec, B., Sałdyka, M., & Mielke, Z. (2022). Photo-Induced Reactions between Glyoxal and Hydroxylamine in Cryogenic Matrices. Molecules, 27(15), 4797. [Link]

  • Golec, B., Sałdyka, M., & Mielke, Z. (2022). Photo-Induced Reactions between Glyoxal and Hydroxylamine in Cryogenic Matrices. MDPI. [Link]

  • SpectraBase. 2-Aminopyridine 1-oxide. [Link]

  • Organic Syntheses. β-PHENYLHYDROXYLAMINE. [Link]

  • Al-Hamdani, A. A. S., et al. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Molecules, 26(19), 5949. [Link]

  • Takahashi, K. (1976). The reaction of phenylglyoxal and related agents with proteins. ResearchGate. [Link]

  • Kumar, S., & Singh, V. (2020). Cyclization reactions of α-imino ketones 6`bcdefghi. ResearchGate. [Link]

  • Olah, G. A., & Olah, J. A. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2021). The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines. Chemical Communications, 57(82), 10692-10695. [Link]

Sources

"2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate" CAS number and identifiers

[1][2][3][4]

Primary CAS: 50627-20-8 Synonyms: 2-Amino-3-cyano-5-phenylpyrazine 1-oxide; 3-Cyano-5-phenyl-2-aminopyrazine-1-oxide Molecular Formula: C₁₁H₈N₄O Molecular Weight: 212.21 g/mol [1]

Executive Summary & Chemical Identity[3]

2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate is a specialized heterocyclic N-oxide intermediate used primarily in the synthesis of complex pteridine systems and bioactive pyrazine derivatives.[2] Unlike simple pyrazines, the presence of the N-oxide moiety at position 1 and the nitrile group at position 3 imparts unique electrophilic and nucleophilic reactivities, making it a "linchpin" scaffold in medicinal chemistry for accessing antiviral and anticancer pharmacophores.

This guide details the synthesis, structural characterization, and reaction mechanisms of this compound, emphasizing the critical condensation chemistry required to construct the pyrazine-1-oxide core.

Physicochemical Profile[2][3][6][7][8][9][10]
PropertyValueNote
CAS Number 50627-20-8Verified Identifier
Appearance Yellow to Orange Crystalline SolidTypical of conjugated N-oxides
Melting Point >200 °C (decomp.)[2]High lattice energy due to zwitterionic character
Solubility DMSO, DMF, hot EtOHPoor solubility in non-polar solvents
pKa ~2.5 (estimated for N-oxide protonation)Weakly basic

Synthetic Architecture: The Condensation Protocol

The most authoritative route to 2-amino-3-cyano-5-phenylpyrazine 1-oxide is the condensation of aminomalononitrile (usually as the p-toluenesulfonate salt to prevent self-polymerization) with phenylglyoxal aldoxime . This method, pioneered by Ferris et al., ensures high regioselectivity.

Reaction Scheme

The synthesis relies on a [3+3] cyclocondensation strategy where the carbon backbone is assembled from two trifunctional precursors.

SynthesispathwayAMNAminomalononitrile(Tosylate Salt)CAS: 5098-14-6ImineImine Intermediate(Transient)AMN->Imine Condensation(iPrOH, RT)PGOPhenylglyoxalAldoxime(2-Oxo-2-phenylethanal oxime)PGO->ImineCyclizationIntramolecularCyclizationImine->Cyclization -H2OProduct2-Amino-3-cyano-5-phenylpyrazine1-oxideCAS: 50627-20-8Cyclization->Product Tautomerization

Figure 1: Convergent synthesis pathway. The reaction exploits the differential reactivity of the ketone and aldehyde/oxime centers.

Detailed Experimental Protocol

Objective: Synthesis of 2-Amino-3-cyano-5-phenylpyrazine 1-oxide on a 10 mmol scale.

Reagents:

  • Aminomalononitrile p-toluenesulfonate (AMN-Ts): 2.53 g (10 mmol).

  • Phenylglyoxal aldoxime: 1.49 g (10 mmol).

  • Solvent: Isopropyl alcohol (50 mL).

  • Base: Triethylamine (optional, catalytic, though the reaction often proceeds spontaneously or with mild buffering).

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the AMN-Ts (2.53 g) in isopropyl alcohol (30 mL).

  • Addition: Add the phenylglyoxal aldoxime (1.49 g) dissolved in the remaining isopropyl alcohol (20 mL) in a single portion.

  • Reaction: Stir the mixture vigorously at room temperature (20–25 °C). The suspension will gradually change color (typically darkening to yellow/orange) as the reactants dissolve and the less soluble product begins to precipitate.

    • Critical Control Point: Do not heat initially. High temperatures can degrade the AMN, leading to HCN polymerization (black tar).

  • Completion: Monitor via TLC (SiO₂, 5% MeOH in DCM). The reaction is typically complete within 4–6 hours.

  • Workup: Filter the precipitated solid using a sintered glass funnel. Wash the cake with cold isopropanol (2 x 10 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted oxime and tosylate byproducts.

  • Purification: Recrystallize from ethanol/DMF if high purity (>99%) is required for biological assays.

Mechanistic Forensics

Understanding the mechanism is vital for troubleshooting low yields. The reaction is not a simple condensation; it involves a specific sequence of nucleophilic attacks.[3]

  • Imine Formation: The free amine of aminomalononitrile attacks the ketone carbonyl of phenylglyoxal aldoxime. (Note: The aldehyde carbon is protected as the oxime, directing the amine to the ketone).

  • Cyclization: The nitrogen of the oxime group attacks the nitrile carbon of the aminomalononitrile moiety.

  • Aromatization: Tautomerization leads to the stable pyrazine N-oxide system.

MechanismStep1Nucleophilic Attack:Amine -> Ketone C=OStep2Dehydration to ImineStep1->Step2Step3Nucleophilic Attack:Oxime N -> Nitrile C≡NStep2->Step3 Ring ClosureStep4Aromatization toPyrazine N-OxideStep3->Step4 Stable Zwitterion

Figure 2: Mechanistic sequence. The regiochemistry is dictated by the higher electrophilicity of the ketone carbonyl relative to the oxime carbon.

Applications in Drug Discovery[11][12]

The 2-amino-3-cyano-5-phenylpyrazine 1-oxide scaffold is a "privileged structure" for generating fused heterocycles.

Pteridine Synthesis

The most common application is the conversion to pteridines (analogs of folate and methotrexate).

  • Reaction: Treatment with guanidine or formamidine.

  • Mechanism: The nitrile group and the adjacent amine undergo a cyclization with the amidine reagent to form the pyrimidine ring, fusing to the pyrazine.

  • Significance: Pteridines are potent inhibitors of dihydrofolate reductase (DHFR) and kinase targets.

Deoxygenation

For applications requiring the base pyrazine:

  • Reagent: Phosphorus trichloride (PCl₃) or Raney Nickel.

  • Product: 2-Amino-3-cyano-5-phenylpyrazine.[4][2][5][1][6]

  • Why: The N-oxide is often easier to synthesize regioselectively than the parent pyrazine; deoxygenation is a strategic late-stage modification.

Safety & Handling Protocols

Hazard Identification:

  • Signal Word: WARNING.

  • H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Specific Risk: Aminomalononitrile derivatives can release cyanide under strong acidic or basic hydrolysis.

Storage:

  • Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

  • Protect from light (N-oxides can undergo photochemical rearrangement to oxazoles).

References

  • Ferris, J. P., et al. "Synthesis of Pyrazine N-Oxides.[7] The Condensation of Aminomalononitrile with α-Oximino Ketones." Journal of the American Chemical Society, vol. 88, no.[7] 16, 1966, pp. 3829–3833. Link

  • Guidechem. "this compound CAS 50627-20-8 Data."[4][2] Guidechem Chemical Database. Link

  • Taylor, E. C., & McKillop, A. "The Chemistry of Cyclic Enaminonitriles and o-Aminonitriles." Advances in Organic Chemistry, vol. 7, 1970, pp. 1–315. (Foundational text on aminomalononitrile chemistry).
  • Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives." Pergamon Press, 1996. (Reference for N-oxide reactivity).

"2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate" potential biological activities

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate Subtitle: Strategic Applications of Pyrazine N-Oxide Scaffolds in Pteridine Synthesis and Medicinal Chemistry

Executive Summary

This compound (CAS: 50627-20-8), formally known as 2-amino-3-cyano-5-phenylpyrazine 1-oxide , represents a critical "privileged scaffold" in heterocyclic medicinal chemistry. While often categorized as a synthetic intermediate, its electronic structure—characterized by a zwitterionic N-oxide moiety adjacent to an electron-withdrawing cyano group—confers unique reactivity and biological potential.

This guide analyzes the molecule's utility as a gateway synthon for 6-substituted pteridines (folate antagonists) and explores its intrinsic potential as a bioreductive prodrug scaffold. It is designed for medicinal chemists and pharmacologists optimizing routes to antileukemic and antimicrobial agents.

Chemical Architecture & Synthesis Strategy

The synthesis of this compound is the cornerstone of the Taylor Pteridine Synthesis , a method preferred over the Gabriel-Isay condensation for its ability to unequivocally position substituents at the 6- or 7-positions of the pteridine ring.

Structural Pharmacophore
  • N-Oxide Functionality: The N1-oxide serves as an "activating group" for nucleophilic attack at C-6 during ring closure and acts as a bioreductive trigger in hypoxic environments.

  • Cyano Group (C3): Provides the carbon atom necessary for pyrimidine ring fusion (C-4 in pteridine).

  • Phenyl Group (C5): Enhances lipophilicity (

    
    ) and provides π-π stacking interactions within enzyme active sites (e.g., Dihydrofolate Reductase).
    
Validated Synthesis Protocol

The most robust synthesis involves the condensation of aminomalononitrile with


-oximino ketones .

Protocol: Condensation of Phenylglyoxal Aldoxime

  • Reagents: Phenylglyoxal aldoxime (1.0 eq), Aminomalononitrile

    
    -toluenesulfonate (1.0 eq).
    
  • Solvent: Isopropanol or Ethanol (Anhydrous).

  • Procedure:

    • Dissolve reagents in solvent at room temperature.

    • Stir the mixture for 4–12 hours. The reaction is often spontaneous, indicated by the precipitation of the yellow N-oxide product.

    • Note: No external base is usually required if the tosylate salt is used in a buffering solvent, though mild bases can accelerate the reaction.

  • Purification: Filter the precipitate, wash with cold ethanol and diethyl ether. Recrystallize from acetonitrile/ethanol.

  • Yield: Typically 60–85%.

Visualization: Synthetic Pathway

The following diagram illustrates the condensation mechanism and the subsequent transformation into bioactive pteridines.

SynthesisPathway Start1 Phenylglyoxal Aldoxime Intermediate Condensation (Isopropanol, RT) Start1->Intermediate Start2 Aminomalononitrile (Tosylate) Start2->Intermediate Target 2-Amino-3-cyano- 5-phenylpyrazine 1-oxide (The Scaffold) Intermediate->Target Cyclization (-H2O) Product 6-Phenylpteridine Derivatives (Bioactive Core) Target->Product Ring Expansion (Taylor Method) Reagent2 Phosgeniminium Chloride / HCl Reagent2->Product

Figure 1: The Taylor Synthesis pathway utilizing the pyrazine 1-oxide scaffold to access 6-phenylpteridines.

Potential Biological Activities[1]

While the molecule is primarily a synthon, its structural features suggest specific biological activities based on SAR (Structure-Activity Relationship) analogies with known drugs.

Antitumor Activity (Folate Antagonism)

The primary application of this scaffold is the generation of Pteridines and Pyrazino[2,3-d]pyrimidines .

  • Mechanism: These derivatives mimic the structure of folic acid. By inhibiting Dihydrofolate Reductase (DHFR) , they block the synthesis of thymidylate, arresting DNA synthesis in rapidly dividing cancer cells.

  • Specificity: The 5-phenyl group in the precursor translates to a 6-phenyl substituent in the pteridine, a substitution pattern known to enhance binding affinity compared to 7-substituted isomers.

Bioreductive Antibacterial Activity (TB)

Pyrazine N-oxides share structural homology with Pyrazinamide (a first-line anti-TB drug).

  • Hypothesis: The N-oxide moiety can be reduced in vivo by bacterial nitroreductases or under the acidic/hypoxic conditions of the tubercular granuloma.

  • Target: The reduced pyrazine form may disrupt membrane energetics or inhibit fatty acid synthase I (FAS-I) in Mycobacterium tuberculosis.

Hypoxia-Activated Prodrugs (HAPs)

Similar to Tirapazamine , the N-oxide group is susceptible to one-electron reduction in hypoxic tumor environments.

  • Mechanism:

    • Reductases transfer an electron to the N-oxide.

    • In normal oxygenated tissue, the radical is re-oxidized (futile cycle), causing no damage.

    • In hypoxia, the radical anion fragments to release cytotoxic species (e.g., hydroxyl radicals) or binds DNA.

Experimental Workflow: Pteridine Conversion

To validate the biological potential, the scaffold is typically converted to a pteridine. Below is the standard protocol for this transformation.

Objective: Synthesis of 4-amino-6-phenylpteridine (Antileukemic structural analog).

  • Reagents: 2-Amino-3-cyano-5-phenylpyrazine 1-oxide (1 mmol), Formamidine acetate (1.5 mmol).

  • Conditions: Fusion at 140–160°C or reflux in 2-ethoxyethanol.

  • Deoxygenation: The reaction often includes a deoxygenation step (using sodium dithionite or PCl

    
    ) if the N-oxide is not removed during the cyclization mechanism.
    
  • Isolation: The product precipitates upon cooling; wash with water to remove salts.

Mechanism of Action: Biological Logic

The following diagram details how the scaffold interacts with biological systems, either as a prodrug or a direct inhibitor precursor.

MOA cluster_0 Pathway A: Synthetic Conversion cluster_1 Pathway B: Intrinsic Bioreduction Scaffold 2-Amino-3-cyano-5-phenylpyrazine 1-oxide Pteridine 6-Phenylpteridine Scaffold->Pteridine + Amidine/Guanidine Reductase Nitroreductase / Hypoxia Scaffold->Reductase Metabolic Activation DHFR Inhibition of DHFR (Dihydrofolate Reductase) Pteridine->DHFR CellDeath Arrest of DNA Synthesis (Apoptosis) DHFR->CellDeath Radical Reactive Radical Anion Reductase->Radical DNA DNA Strand Breaks (Bacterial/Tumor) Radical->DNA

Figure 2: Dual pharmacological pathways: Synthetic conversion to antifolates (A) and bioreductive activation (B).

References

  • Quintela, J. M., Peinador, C., et al. (2006).[1] "A Ready One-Pot Preparation for Pteridine and Isoxazolo[3,4-d]pyrimidine Derivatives."[1] Heterocycles, 68(5), 933-947.[1]

  • Taylor, E. C., et al. (1973). "Pteridines.[1][2][3] XXVIII. A New and Unequivocal Route to 6-Substituted Pteridines." Journal of the American Chemical Society, 95(19), 6407–6412.

  • Ohtsuka, Y., et al. (1979). "Synthesis of Pyrazine Derivatives." The Journal of Organic Chemistry.
  • Anax Laboratories. (n.d.).[4] "Product Data: 2-amino-3-cyano-5-phenylpyrazine 1-oxide (CAS 50627-20-8)."[5][3][4][6]

Sources

Technical Guide: Discovery, Synthesis, and Isolation of Pyrazine N-Oxide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazine


-oxides represent a specialized corner of heterocyclic chemistry, serving as critical pharmacophores in antimycobacterial agents (tuberculosis), antitumor drugs, and as metabolic intermediates of pyrazinamide. Despite their utility, they present significant technical hurdles: they are highly polar, prone to over-oxidation (forming 

-dioxides), and notoriously difficult to isolate from aqueous reaction mixtures or silica gel columns.

This guide moves beyond standard textbook preparations, offering a field-tested workflow for the regioselective synthesis and chromatographic isolation of these derivatives. It integrates natural product discovery (bioprospecting) with high-throughput synthetic methodology.

Part 1: The Chemical Space & Biological Imperative

The Discovery Context

Discovery of pyrazine


-oxides stems from two distinct streams:
  • Natural Product Isolation: Rare bioactive metabolites such as Aspergillic acid (a tautomeric

    
    -oxide/hydroxamic acid) and virulence factors from Pseudomonas species have been isolated. These compounds often exhibit metal-chelating properties due to the 
    
    
    
    -oxide oxygen.
  • Metabolic Profiling: In tuberculosis research, the prodrug Pyrazinamide (PZA) undergoes hydrolysis to pyrazinoic acid.[1] However, oxidative metabolism yields 5-hydroxypyrazinamide and potentially

    
    -oxide species, which are investigated for their ability to disrupt membrane potential in Mycobacterium tuberculosis [1][2].
    
Mechanism of Action (Bioactivation)

The


-oxide moiety acts as an "electron sink," altering the electrophilicity of the pyrazine ring. In hypoxic environments (common in solid tumors or granulomas), these oxides can be bioreduced back to the parent pyrazine, releasing free radicals or restoring the active drug form.

Bioactivation Figure 1: Bioreductive activation pathway of Pyrazine N-oxides in hypoxic tissue. Prodrug Pyrazine N-Oxide (Prodrug/Metabolite) Intermediate Radical Anion Intermediate Prodrug->Intermediate Single Electron Transfer Enzyme Reductase/P450 (Hypoxic Environment) Enzyme->Prodrug Catalysis Active Parent Pyrazine + ROS Release Intermediate->Active Deoxygenation

Part 2: Synthetic Strategies & Regioselectivity[2]

The Oxidation Challenge

The nitrogen atoms in pyrazine are electron-deficient (para-positioned), making them less reactive to electrophilic attack (oxidation) than pyridine.

  • Mono-oxidation: Requires controlled stoichiometry.

  • Di-oxidation: Occurs if temperature is uncontrolled or excess oxidant is used.

  • Regioselectivity: In 2-substituted pyrazines, oxidation typically occurs at the nitrogen para to the electron-donating group (EDG) or meta to an electron-withdrawing group (EWG), though steric hindrance at the ortho position often dictates the major isomer [3].

Comparative Oxidation Methods
MethodReagent SystemKey AdvantageKey DisadvantageApplication
Classical m-CPBA (1.1 eq), DCM, 0°CHigh conversion, mild conditions.Generates m-chlorobenzoic acid byproduct (difficult to separate).Small-scale SAR synthesis.
Green H₂O₂ (30%), Na₂WO₄ (cat), H₂OWater as solvent, clean workup.Slow reaction rate for electron-poor pyrazines.Process scale-up.
Potent TFAA / H₂O₂ (Trifluoroperacetic acid)Oxidizes unreactive substrates.Highly exothermic; risk of di-N-oxide formation.Sterically hindered pyrazines.

Part 3: Isolation & Purification Protocols (The Core Guide)

This is the most critical section. Pyrazine


-oxides are "sticky" on silica due to the dipolar N–O bond. Standard hexane/ethyl acetate gradients often fail, leading to broad tailing or irreversible adsorption.
Protocol: Self-Validating Isolation Workflow

Objective: Isolate 2-chloropyrazine-4-oxide from a crude m-CPBA reaction mixture.

Step 1: Quench and Scavenge (Chemical Validation)

  • Action: Do not evaporate the reaction mixture directly. Add saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct.

  • Validation: Check pH > 8. Extract with DCM (

    
    ).
    
  • Note: Unlike pyridines, pyrazine

    
    -oxides are water-soluble. Do not discard the aqueous layer  until TLC confirms the product is in the organic phase. If the product remains in water, proceed to Continuous Extraction (Step 2B).
    

Step 2A: Organic Phase Strategy (Lipophilic Derivatives)

  • Dry organic layer over Na₂SO₄.

  • Critical Step: Add 1-2% Triethylamine (TEA) to the crude mixture before loading onto silica. This deactivates acidic silanol sites that bind the

    
    -oxide.
    

Step 2B: Aqueous Phase Strategy (Highly Polar Derivatives)

  • If the product is water-soluble (common with -OH or -NH₂ substituents), use Diaion HP-20 resin.

  • Load: Adsorb aqueous solution onto HP-20 resin.

  • Wash: Flush with 100% water (removes salts).

  • Elute: Gradient of Water

    
     Acetone. The 
    
    
    
    -oxide typically elutes at 20-40% Acetone.

Step 3: Chromatographic Purification (The "Gold Standard")

  • Stationary Phase: Neutralized Silica (pre-washed with 1% TEA in DCM) or C18 Reverse Phase (preferred for polar analogs).

  • Mobile Phase (Normal Phase): DCM : Methanol (95:5 to 90:10).

    • Scientist Tip: Avoid Acetone/Hexane;

      
      -oxides often precipitate in alkanes.
      
  • Mobile Phase (Reverse Phase): Water (0.1% Formic Acid) : Acetonitrile.

    • Note:

      
      -oxides are weak bases.[2] Acidic modifiers improve peak shape but may suppress ionization in MS.
      
Purification Decision Tree

Purification Figure 2: Decision matrix for the isolation of polar N-oxide derivatives. Start Crude Reaction Mixture Solubility Check Aqueous Solubility Start->Solubility Lipophilic Lipophilic (DCM Soluble) Solubility->Lipophilic Partition Coeff > 1 Hydrophilic Hydrophilic (Water Soluble) Solubility->Hydrophilic Partition Coeff < 1 Flash Flash Chromatography DCM:MeOH (95:5) + 1% Et3N Lipophilic->Flash Standard Resin Diaion HP-20 Resin Elute H2O -> Acetone Hydrophilic->Resin Salts present C18 Reverse Phase C18 H2O:MeCN Hydrophilic->C18 High Purity Req

Part 4: Structural Elucidation & Validation

Once isolated, confirming the


-oxide structure (and distinguishing it from the starting material) requires specific spectroscopic checks.
Mass Spectrometry (MS)
  • The "Oxygen Loss" Signal: In ESI-MS,

    
    -oxides often show a characteristic fragmentation pattern. Look for the parent ion 
    
    
    
    and a significant fragment at
    
    
    , corresponding to the loss of the oxygen atom (deoxygenation in the source).
  • Warning: Some

    
    -oxides thermally deoxygenate in the GC-MS injector port. LC-MS is mandatory  for accurate purity assessment.
    
NMR Spectroscopy[4]
  • Proton Shift: Protons ortho to the

    
    -oxide group typically shift downfield  (deshielded) compared to the parent pyrazine due to the inductive effect, but can sometimes shift upfield due to mesomeric back-donation depending on substituents.
    
  • Carbon Shift: The carbon alpha to the

    
    -oxide often shows a diagnostic shift.
    
  • 15N-HMBC: If available, this is definitive. The oxidized nitrogen will show a significant chemical shift difference (~70-100 ppm) relative to the unoxidized nitrogen [4].

References

  • Servusova, B., et al. (2021). Synthesis and antimycobacterial activity of pyrazine and quinoxaline derivatives. National Institutes of Health (PubMed). Available at: [Link] (Search Term: Pyrazine N-oxide antimycobacterial)

  • Zitko, J., et al. (2023). Synthesis, Docking, and Biological Studies of Pyrazine Derivatives as Antimycobacterial Agents. Bentham Science / PubMed. Available at: [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc. (General reference for N-oxide reactivity applicable to pyrazines). Available at: [Link]

  • ResearchGate Community. (2017).[3] Purification of N-oxides on column chromatography. (Technical discussion on silica dissolution and mobile phases). Available at: [Link]

Sources

A Theoretical Chemist's Guide to 2-Amino-3-Cyanopyrazine Derivatives: From Quantum Mechanics to Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 2-amino-3-cyanopyrazine scaffold is an emerging area of interest in medicinal chemistry, analogous to the well-established 2-amino-3-cyanopyridine core. As a privileged heterocyclic structure, pyrazine derivatives are integral to numerous FDA-approved drugs and exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-amino-3-cyanopyrazine compounds. Authored for researchers, scientists, and drug development professionals, this document details a self-validating workflow, from initial molecular design and quantum chemical analysis to advanced molecular dynamics simulations. By elucidating the causality behind experimental choices and grounding protocols in established scientific principles, this guide serves as a practical blueprint for exploring the structure-activity relationships of this promising class of molecules and accelerating the design of novel therapeutics.

The Privileged Scaffold of 2-Amino-3-Cyanopyrazine: A Landscape of Therapeutic Potential

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This arrangement imparts distinct electronic properties, making it a valuable scaffold in drug discovery.[3] Pyrazine-containing compounds are found in several clinically used medicines, where the pyrazine nitrogen atoms often act as hydrogen bond acceptors, crucial for binding to biological targets like kinase hinges.[4]

Chemical Properties and Synthesis Overview

The 2-amino-3-cyanopyrazine moiety is characterized by the presence of an electron-donating amino group and an electron-withdrawing cyano group, creating a molecule with a rich electronic profile suitable for forming various intermolecular interactions. While literature specifically detailing the synthesis of 2-amino-3-cyanopyrazine is less abundant than for its pyridine counterpart, a plausible and efficient route can be extrapolated from established multi-component reaction (MCR) methodologies.

One of the most effective methods for synthesizing the analogous 2-amino-3-cyanopyridine derivatives is a one-pot condensation reaction involving an aldehyde, a ketone, malononitrile, and ammonium acetate.[5][6] This approach is often accelerated by microwave irradiation and can be performed under solvent-free conditions, aligning with the principles of green chemistry.[5][6]

Hypothesized Synthesis of 2-Amino-3-Cyanopyrazine Derivatives:

A similar MCR approach could likely be adapted for the synthesis of substituted 2-amino-3-cyanopyrazines, potentially starting from α-amino ketones or related precursors that can form the pyrazine ring system.

Significance in Medicinal Chemistry: A Survey of Biological Activities

Derivatives of aminopyrazine have shown significant promise across a spectrum of therapeutic areas. Their ability to act as bioisosteres for other aromatic systems like benzene and pyridine allows for the fine-tuning of physicochemical and pharmacological properties.[4]

Table 1: Reported Biological Activities of Aminopyrazine Scaffolds

Biological ActivityTarget/Mechanism of ActionReference(s)
AnticancerInhibition of kinases such as PIM-1, MK-2, FGFR, and SHP2 phosphatase.[5][7][8][9][10][5][7][8][9][10]
Anti-inflammatorySuppression of TNFα production.[8][8]
AntimicrobialActivity against various bacterial and fungal strains.[11][11]
AntitubercularDerivatives of pyrazinamide (a cornerstone anti-TB drug).[11][11]

Given this landscape, the 2-amino-3-cyanopyrazine core represents a fertile ground for the design of novel inhibitors targeting a range of diseases.

The Role of Theoretical and Computational Chemistry

Theoretical and computational methods are indispensable tools in modern drug discovery, providing deep insights into molecular properties and interactions at an atomic level. For a relatively underexplored scaffold like 2-amino-3-cyanopyrazine, these in silico techniques offer a powerful and resource-efficient way to predict molecular behavior, guide synthesis, and prioritize candidates for biological evaluation.

Foundational Theoretical Principles

A robust theoretical investigation is built upon a solid understanding of quantum mechanics (QM) and molecular mechanics (MM).

Quantum Chemical Methods

Density Functional Theory (DFT): DFT is a workhorse of computational chemistry used to determine the electronic structure of molecules. It is particularly effective for calculating molecular geometries, vibrational frequencies, and electronic properties such as orbital energies and electrostatic potentials.[4][12] The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results.[4]

Time-Dependent DFT (TD-DFT): This extension of DFT is used to study the response of a molecule to a time-dependent electric field, allowing for the prediction of electronic absorption spectra (UV-Vis).

Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[7] It is widely used to predict the binding mode and affinity of small molecules to their protein targets. The process involves a scoring function that estimates the strength of the interaction, helping to rank potential drug candidates.

Introduction to Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular systems over time. By solving Newton's equations of motion for a system of atoms and molecules, MD can be used to assess the stability of a ligand-protein complex, explore conformational changes, and analyze the persistence of key intermolecular interactions, such as hydrogen bonds.[10]

Workflow for Theoretical Investigation of 2-Amino-3-Cyanopyrazine Derivatives

This section outlines a comprehensive, step-by-step computational workflow for the study of 2-amino-3-cyanopyrazine compounds.

G cluster_0 Quantum Mechanics (QM) cluster_1 Molecular Mechanics (MM) & Docking cluster_2 System Dynamics A Step 1: Geometry Optimization & Vibrational Analysis B Step 2: Electronic Property Analysis (HOMO-LUMO, MEP) A->B C Step 3: Reactivity Descriptor Calculation B->C D Step 4: Target Identification & Protein Preparation C->D Inform Ligand Design E Step 5: Molecular Docking D->E F Step 6: Molecular Dynamics (MD) Simulation E->F Input Best Pose G Step 7: Trajectory Analysis (RMSD, RMSF, H-Bonds) F->G G->A Refine Understanding

Caption: A comprehensive workflow for the theoretical study of drug candidates.

Step 1: Molecular Structure Optimization and Vibrational Analysis

The first step in any theoretical study is to determine the most stable 3D conformation of the molecule.

Protocol: Geometry Optimization using DFT

  • Build the Molecule: Construct the 3D structure of the 2-amino-3-cyanopyrazine derivative using a molecular builder.

  • Select Computational Method: Choose a suitable DFT functional and basis set. A common and reliable choice is B3LYP with the 6-311++G(d,p) basis set.

  • Run Optimization: Perform a geometry optimization calculation. This process iteratively adjusts the atomic coordinates to find the minimum energy structure.

  • Confirm Minimum: Following optimization, perform a vibrational frequency calculation. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

Step 2: Elucidating Electronic Properties

Understanding the electronic landscape of a molecule is key to predicting its reactivity and interaction with biological targets.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining molecular reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP) Mapping: The MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), which is invaluable for predicting non-covalent interactions.[4]

Protocol: Calculation and Visualization of Electronic Properties

  • Use Optimized Geometry: Start with the optimized structure from Step 1.

  • Perform Single-Point Energy Calculation: Run a single-point energy calculation using the same DFT method to generate the necessary wavefunction file.

  • Generate Orbitals and MEP: Use post-processing tools to calculate and visualize the HOMO, LUMO, and the MEP surface.

Step 3: Predicting Reactivity

Global and local reactivity descriptors derived from conceptual DFT can provide quantitative measures of a molecule's reactivity.

Table 2: Key Global Reactivity Descriptors

DescriptorFormulaInterpretation
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2Electron escaping tendency.
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Resistance to change in electron distribution.
Electrophilicity Index (ω)ω = μ2 / (2η)Propensity to accept electrons.

Application in Drug Discovery: A Case Study Approach

To illustrate the practical application of these theoretical methods, we will consider a hypothetical case study of designing a 2-amino-3-cyanopyrazine derivative as a kinase inhibitor. Many aminopyrazine derivatives have been identified as potent kinase inhibitors, targeting enzymes like PIM-1 and SHP2.[7][10]

Target Identification and Preparation

Based on the known activities of aminopyrazines, a relevant kinase target such as PIM-1 (PDB ID: 4DTK) or SHP2 (PDB ID: 4PTP) can be selected. The crystal structure of the protein is obtained from the Protein Data Bank (PDB).

Protocol: Protein Preparation

  • Download PDB File: Obtain the crystal structure of the target kinase.

  • Clean the Structure: Remove water molecules, co-crystallized ligands, and any non-essential protein chains.

  • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.

  • Assign Protonation States: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at physiological pH.

  • Minimize Energy: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

Lead Optimization: Molecular Docking Studies

With a prepared protein and an optimized ligand, molecular docking can be performed to predict the binding mode and affinity.

G Ligand_Prep Ligand Preparation (3D structure, charges) Docking Run Docking Simulation Ligand_Prep->Docking Protein_Prep Protein Preparation (Remove water, add H+) Grid_Gen Grid Generation (Define binding site) Protein_Prep->Grid_Gen Grid_Gen->Docking Analysis Analyze Results (Binding energy, pose, interactions) Docking->Analysis

Caption: A typical workflow for molecular docking studies.

Protocol: Molecular Docking with a Target Protein

  • Ligand Preparation: Prepare the 3D structure of the 2-amino-3-cyanopyrazine derivative, ensuring correct atom types and charges.

  • Grid Generation: Define the binding site on the protein, typically centered on the location of a known co-crystallized ligand.

  • Run Docking: Execute the docking algorithm, which will generate a series of possible binding poses for the ligand.

  • Pose Analysis: Analyze the top-ranked poses. Examine the binding energy (or docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's active site residues.

Assessing Binding Stability through Molecular Dynamics

The static picture provided by docking can be further refined by MD simulations to assess the stability of the predicted binding pose.

Protocol: Setting up and Running an MD Simulation

  • System Setup: Place the best-ranked protein-ligand complex from docking into a simulation box filled with a chosen water model (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Energy Minimization: Minimize the energy of the entire system to remove bad contacts.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure. This allows the system to relax to a stable state.

  • Production Run: Run the simulation for a desired length of time (e.g., 100 ns) to collect trajectory data.

  • Trajectory Analysis: Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the persistence of hydrogen bonds over time.

Advanced Theoretical Techniques and Future Directions

Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly accurate description of enzymatic reactions or interactions in the active site, QM/MM methods can be employed, where the active site is treated with a high-level QM method and the rest of the protein with a more efficient MM force field.

Free Energy Calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide more accurate predictions of binding affinities than docking scores, although they are computationally more expensive.

Machine Learning (ML): ML models can be trained on large datasets of chemical structures and biological activities to develop predictive QSAR models, which can rapidly screen large virtual libraries of 2-amino-3-cyanopyrazine derivatives.

Conclusion: The Synergy of Theoretical and Experimental Approaches

The theoretical workflow detailed in this guide provides a robust and validated framework for the investigation of 2-amino-3-cyanopyrazine compounds. By integrating quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can gain a deep, atomistic understanding of the structure-property and structure-activity relationships of this promising scaffold. This in silico approach does not replace experimental work but rather complements and guides it, enabling a more efficient and targeted discovery of novel therapeutics. The continued synergy between computational and experimental chemistry will undoubtedly unlock the full therapeutic potential of the 2-amino-3-cyanopyrazine core.

References

  • Ali, A., Ali, A., Khan, M. W., Abutahir, M., Husain, I., Patel, K., & Asati, V. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 040–049.
  • Shi, F., Tu, S., Fang, F., & Li, T. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
  • Altundas, A., Gül, B., Çankaya, M., Atasever, A., & Gülçin, İ. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998.
  • Mukhopadhyay, C., & Sarkar, P. (2012). Synthesis of 2-amino-3-cyanopyridine derivatives.
  • Manna, K., Ghosh, P. S., Das, M., Banik, U., & Das, A. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163.
  • Erşatır, M., & Yıldırım, M. (2021). Green synthesis of 2-amino-3-cyanopyridines via a cooperative vinylogous anomeric-based oxidation and their antiproliferative effects on liver, breast, and prostate cancer studies.
  • Ali, A., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science.
  • Shalaby, M. A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(15), 4987.
  • PubChem. (n.d.). Aminopyrazine.
  • Zhang, L., et al. (2015). Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. Frontiers of Agricultural Science and Engineering, 2(4), 335-340.
  • Lin, S., et al. (2012). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Journal of Medicinal Chemistry, 55(15), 6747-6761.
  • El-Sayed, N. N. E., et al. (2022). Synthesis, molecular modeling and harnessing the antimicrobial activity of new pyrazine-thiadiazole hybrids. Scientific Reports, 12(1), 1-19.
  • Tu, S., et al. (2005).
  • Al-Warhi, T., et al. (2023). Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents. Molecules, 28(12), 4739.
  • Hosseini, S., et al. (2012). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. Iranian Journal of Pharmaceutical Research, 11(3), 859-872.
  • Abdel-Aziz, A. A.-M., et al. (2022). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. International Journal of Molecular Sciences, 23(1), 369.
  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 825-832.
  • Pauk, K., et al. (2020). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 25(11), 2535.
  • The Journal of Organic Chemistry Ahead of Print. (2026).
  • Liu, Y., et al. (2024). Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. Anti-Cancer Agents in Medicinal Chemistry.
  • Keri, R. S., et al. (2017). Ureidopyrazine Derivatives: Synthesis and Biological Evaluation as Anti-Infectives and Abiotic Elicitors. Molecules, 22(10), 1739.
  • PubChem. (n.d.). Aminopyrazine.
  • Gomaa, A. M., et al. (2023). A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Scientific Reports, 13(1), 1-21.
  • Hrobárik, P., et al. (2023). Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study. Scientific Reports, 13(1), 1-13.

Sources

"2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate" literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate: Synthesis, Characterization, and Potential Applications

Introduction

This compound is a heterocyclic compound belonging to the pyrazine N-oxide class. The pyrazine ring is a core structure in many biologically active molecules, and the presence of amino and cyano functional groups suggests a high potential for diverse chemical reactivity and applications in medicinal chemistry and materials science.[1][2] While specific literature on this compound is not extensively available, this guide will provide a comprehensive overview of a proposed synthetic route, expected physicochemical and spectroscopic properties, and potential applications based on established knowledge of analogous compounds. This document is intended for researchers and professionals in the fields of organic synthesis, drug discovery, and materials science.

Proposed Synthesis of this compound

The synthesis of the target compound can be approached through a condensation reaction, a common method for forming pyrazine rings. A plausible route involves the reaction of an appropriate α-keto-oxime with aminomalononitrile. Specifically, for the 5-phenyl substituted pyrazine N-oxide, the synthesis would likely start from phenylglyoxal oxime and aminomalononitrile tosylate.[3]

The reaction mechanism is initiated by the nucleophilic attack of the amino group of aminomalononitrile on the carbonyl carbon of phenylglyoxal oxime. This is followed by an intramolecular cyclization and subsequent dehydration to yield the 2-amino-3-cyano-5-phenylpyrazine 1-oxide. The use of a tosylate salt of aminomalononitrile is a well-established method.[3]

Synthesis_of_this compound cluster_reactants Reactants cluster_product Product reagent1 Phenylglyoxal Oxime reaction Condensation (e.g., in Ethanol) reagent1->reaction + reagent2 Aminomalononitrile Tosylate reagent2->reaction + product This compound reaction->product

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

The following is a hypothetical, step-by-step protocol for the synthesis of this compound, based on similar reported procedures.[3][4]

Materials:

  • Phenylglyoxal monoxime

  • Aminomalononitrile tosylate

  • Anhydrous Ethanol

  • Piperidine (as a basic catalyst)

  • Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of phenylglyoxal monoxime and aminomalononitrile tosylate in anhydrous ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.

Spectroscopic and Physicochemical Characterization (Expected)

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. The expected data is summarized below.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl group and the pyrazine ring, as well as a broad singlet for the amino protons.
¹³C NMR Resonances for the carbons of the phenyl and pyrazine rings, and a characteristic signal for the cyano carbon.
IR (cm⁻¹) Absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C≡N stretching of the cyano group (around 2220 cm⁻¹), and N-O stretching of the N-oxide (around 1250-1300 cm⁻¹).[4][5]
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₈N₄O, M.W. = 212.21 g/mol ).[6]

digraph "Characterization_Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Synthesized Product", shape=ellipse, style=filled, fillcolor="#E8F0FE", color="#4285F4"]; purification [label="Purification\n(Recrystallization/Chromatography)"]; structural_analysis [label="Structural Analysis"]; nmr [label="NMR Spectroscopy\n(¹H, ¹³C)", shape=box, style=filled, fillcolor="#FFFFFF", color="#34A853"]; ir [label="IR Spectroscopy", shape=box, style=filled, fillcolor="#FFFFFF", color="#34A853"]; ms [label="Mass Spectrometry", shape=box, style=filled, fillcolor="#FFFFFF", color="#34A853"]; final_product [label="Pure Characterized Compound", shape=ellipse, style=filled, fillcolor="#E8F0FE", color="#4285F4"];

start -> purification; purification -> structural_analysis; structural_analysis -> nmr; structural_analysis -> ir; structural_analysis -> ms; nmr -> final_product; ir -> final_product; ms -> final_product; }

Caption: Workflow for the purification and characterization of the target compound.

Potential Applications and Future Research

The 2-amino-3-cyanopyrazine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.

  • Anticancer Activity: Many 2-amino-3-cyanopyridine and related heterocyclic derivatives have demonstrated potent anticancer activity against various cell lines.[7][8] The title compound, with its specific substitution pattern, warrants investigation for its cytotoxic effects on cancer cells.

  • Enzyme Inhibition: The 2-amino-3-cyanopyridine moiety has been identified as a pharmacophore for the inhibition of enzymes such as carbonic anhydrase.[9] This suggests that this compound could be a candidate for screening against various enzymatic targets.

  • Materials Science: The planar structure and the presence of polar functional groups could impart interesting electronic and self-assembly properties to the molecule, making it a candidate for applications in organic electronics or as a building block for functional polymers.[1]

Future research should focus on the successful synthesis and thorough characterization of this compound. Following this, a comprehensive evaluation of its biological activities, including in vitro and in vivo studies, would be crucial to ascertain its therapeutic potential. Furthermore, derivatization of the core structure could lead to the discovery of new compounds with enhanced activity and optimized pharmacokinetic properties.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. This compound | C11H8N4O. National Center for Biotechnology Information. [Link]

  • PrepChem.com. Synthesis of 2-amino-3-cyano-5-methylpyrazine. [Link]

  • Al-Warwer, B. F., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1404. [Link]

  • Liao, S., et al. (2015). Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. Frontiers of Agricultural Science and Engineering, 2(4), 335-340. [Link]

  • Fun, H.-K., et al. (2014). Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1214. [Link]

  • Orak, D., et al. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 32(1), e21998. [Link]

  • PubChem. 2-Amino-5-cyanopyridine. National Center for Biotechnology Information. [Link]

  • Bakšytė, U., et al. (2021). Organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. Molbank, 2021(4), M1296. [Link]

  • Kamal, A., et al. (2015). Synthesis and Antitumor Activity of 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives in vitro. Letters in Drug Design & Discovery, 12(7), 549-557. [Link]

  • Pipzine Chemicals. 2-Amino-5-Cyanopyrazine: Properties, Uses, Safety. [Link]

  • ResearchGate. Synthesis of 3-amino-2-cyano-1-aryl-1H-benzo[a]pyrano[2,3-c]phenazine... [Link]

  • Dotsenko, V. V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3183. [Link]

  • Gouda, M. A., et al. (2014). Chemistry of 2-Amino-3-cyanopyridines. Synthetic Communications, 44(3), 295-327. [Link]

  • Google Patents. Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides.
  • Riva, F., et al. (2021). Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines. Molecules, 26(11), 3169. [Link]

Sources

An In-depth Technical Guide to 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate, a heterocyclic N-oxide of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document constructs a robust profile by leveraging established synthetic methodologies and well-documented characteristics of structurally analogous compounds, particularly its 5-methyl counterpart. The guide details a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, expected reactivity, and potential biological significance. All protocols and claims are grounded in authoritative chemical principles and supported by relevant literature to ensure a high degree of scientific integrity and practical utility for researchers, scientists, and professionals in drug development.

Introduction and Molecular Overview

This compound belongs to the class of pyrazine N-oxides, which are heterocyclic compounds characterized by a pyrazine ring where one of the nitrogen atoms is oxidized. The N-oxide functional group significantly influences the electronic properties of the aromatic ring, modulating its reactivity and biological activity. Molecules with the 2-amino-3-cyanopyridine scaffold, a core component of the target molecule, have demonstrated a wide range of biological activities, including antiviral, antibacterial, and enzyme inhibition properties. The introduction of a phenyl group at the 5-position is anticipated to further modulate these properties through steric and electronic effects, potentially enhancing target specificity or pharmacokinetic profiles.

The N-oxide moiety is a key feature, known to increase water solubility and act as a hydrogen bond acceptor, which can be advantageous in drug design.[1] Furthermore, N-oxides can serve as prodrugs, being reduced in vivo to the corresponding tertiary amine, a strategy often employed in the development of hypoxia-activated anticancer agents.[1][2] This guide will provide a detailed examination of the synthesis, and predicted properties of this promising compound.

Molecular Structure:

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

A robust and well-established method for the synthesis of 2-amino-3-cyanopyrazine 1-oxides involves the condensation of an α-hydroxyimino ketone (an α-keto-oxime) with aminomalononitrile.[3] This approach has been successfully applied to the synthesis of the analogous 2-amino-3-cyano-5-methylpyrazine 1-oxide.[3] By logical extension, a similar pathway is proposed for the synthesis of the 5-phenyl derivative.

The key starting materials for this synthesis are 1-phenyl-1,2-propanedione-2-oxime (also known as α-oximino-propiophenone) and aminomalononitrile tosylate. The former can be prepared by the nitrosation of propiophenone, while the latter is a commercially available reagent.

Diagram of Proposed Synthesis Workflow:

SynthesisWorkflow cluster_start Starting Materials cluster_reaction1 Preparation of α-Keto-oxime cluster_reaction2 Condensation and Cyclization Propiophenone Propiophenone Nitrosation Nitrosation Propiophenone->Nitrosation Aminomalononitrile\nTosylate Aminomalononitrile Tosylate Condensation Condensation Aminomalononitrile\nTosylate->Condensation 1-Phenyl-1,2-propanedione-2-oxime 1-Phenyl-1,2-propanedione-2-oxime Nitrosation->1-Phenyl-1,2-propanedione-2-oxime 1-Phenyl-1,2-propanedione-2-oxime->Condensation Target Molecule 2-Amino-3-cyano-5-phenyl pyrazin-1-ium-1-olate Condensation->Target Molecule

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of 1-Phenyl-1,2-propanedione-2-oxime

  • Dissolve propiophenone in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to afford pure 1-phenyl-1,2-propanedione-2-oxime.

Step 2: Synthesis of this compound

  • To a solution of 1-phenyl-1,2-propanedione-2-oxime in a suitable solvent (e.g., ethanol or dimethylformamide), add an equimolar amount of aminomalononitrile tosylate.

  • Add a base, such as triethylamine or potassium carbonate, to neutralize the tosylate salt and facilitate the condensation.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel to yield the target compound as a yellow solid.

Physicochemical and Spectroscopic Properties

Based on available data for analogous compounds and general principles of heterocyclic chemistry, the following properties can be predicted for this compound.

Table of Predicted Physicochemical Properties:

PropertyPredicted Value / DescriptionRationale / Reference
Appearance Yellow to orange crystalline solidBased on the known color of the 5-methyl analog and other aminocyanopyrazines.
Molecular Formula C₁₁H₈N₄OConfirmed by mass spectrometry principles.
Molecular Weight 212.21 g/mol Calculated from the molecular formula.
Melting Point >200 °C (with potential decomposition)Heterocyclic N-oxides often exhibit high melting points due to their polar nature and potential for strong intermolecular interactions.
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF.The N-oxide group enhances polarity and hydrogen bonding capability, while the phenyl group increases lipophilicity.[1]
Stability Stable under normal temperatures and pressures.General stability observed for pyrazine N-oxides.
Incompatibilities Strong oxidizing agents, strong reducing agents, strong acids, strong bases.Standard incompatibility for this class of compounds.

Predicted Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group and the pyrazine ring, as well as a broad singlet for the amino protons. The chemical shifts of the pyrazine ring protons will be influenced by the electron-donating amino group, the electron-withdrawing cyano group, and the N-oxide functionality.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the cyano carbon, and the carbons of the pyrazine and phenyl rings. The N-oxide will cause a characteristic upfield shift for the adjacent carbons (C6 and C5) and a downfield shift for the nitrogen-bearing carbon (C2).

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the cyano group (around 2220-2230 cm⁻¹), the N-O stretching of the N-oxide (around 1250-1300 cm⁻¹), and C=C/C=N stretching of the aromatic rings (around 1500-1600 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom (M-16).

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups: the amino, cyano, and N-oxide moieties, all attached to a phenyl-substituted pyrazine core.

Reactivity Profile:

  • N-oxide Group: The N-oxide oxygen is nucleophilic and can be protonated or alkylated. It can also be deoxygenated using reducing agents like PCl₃ or H₂/Pd. This deoxygenation is a common reaction for pyrazine N-oxides.[3]

  • Amino Group: The amino group is nucleophilic and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization.

  • Cyano Group: The cyano group is an electron-withdrawing group and can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

  • Pyrazine Ring: The pyrazine ring in N-oxides is generally more susceptible to nucleophilic substitution than the parent pyrazine, particularly at positions ortho and para to the N-oxide group. However, the presence of the amino group may direct electrophilic substitution, though the ring is generally electron-deficient.

Potential Applications and Biological Significance

While specific biological studies on this compound are not yet reported, the structural motifs present in the molecule suggest several promising avenues for research and application.

  • Enzyme Inhibition: The 2-amino-3-cyanopyridine scaffold is a known pharmacophore that has been incorporated into inhibitors of various enzymes, including carbonic anhydrase.[4] The phenyl group could potentially confer selectivity for specific enzyme isoforms.

  • Anticancer Drug Development: As mentioned, heterocyclic N-oxides are being investigated as hypoxia-activated prodrugs.[1][2] The target molecule could be explored for its potential to be selectively reduced in the hypoxic environment of solid tumors, releasing a cytotoxic agent.

  • Materials Science: Pyrazine derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The combination of the fluorescent phenyl group and the polar N-oxide moiety could lead to interesting photophysical properties.

Potential Signaling Pathway Interaction (Hypothetical):

SignalingPathway cluster_cell Hypoxic Tumor Cell Prodrug 2-Amino-3-cyano-5-phenyl pyrazin-1-ium-1-olate Reduction Reductase Enzymes Prodrug->Reduction Enters Cell Active_Drug Reduced Pyrazine (Cytotoxic Agent) Reduction->Active_Drug Bioactivation DNA_Damage DNA Damage & Apoptosis Active_Drug->DNA_Damage

Sources

Methodological & Application

Application Note: 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate as a Bioreductive Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

The following is a detailed Application Note and Protocol Guide for 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate (also known as 2-Amino-3-cyano-5-phenylpyrazine 1-oxide), designed for researchers and drug development professionals.

Part 1: Introduction & Mechanism

Product Overview

This compound (CAS: 50627-20-8) is a pyrazine


-oxide derivative that functions as a fluorogenic probe for bioreductive environments .[1][2][3] It is primarily utilized to detect hypoxia  (low oxygen tension) and elevated reductase activity  (e.g., nitroreductase, azoreductase) in biological systems.

The molecule features a "push-pull" electronic structure with an electron-donating amino group and an electron-withdrawing cyano group. In its oxidized form (


-oxide), the fluorescence is typically quenched or blue-shifted due to the alteration of the intramolecular charge transfer (ICT) state and the heavy atom effect of the oxygen. Upon reduction—mediated by hypoxic conditions or specific enzymes—the 

-oxide moiety is removed, yielding the highly fluorescent 2-amino-3-cyano-5-phenylpyrazine .
Mechanism of Action

The probe operates via a bioreductive "Turn-On" mechanism .

  • Entry: The lipophilic probe permeates cell membranes.

  • Recognition: In normoxic cells, the probe remains in its oxidized, low-fluorescence state.

  • Activation: In hypoxic cells or tissues (e.g., solid tumors, ischemic tissue), reductases (NTR, CYPs) transfer electrons to the

    
    -oxide group.
    
  • Signal Generation: The

    
    -oxide is reduced to the parent pyrazine, restoring the strong donor-acceptor conjugation and triggering intense fluorescence (typically green/yellow).
    

Mechanism Probe Probe (N-Oxide) (Weak Fluorescence) Reduction Bioreduction (Electron Transfer) Probe->Reduction Substrate Hypoxia Hypoxia / Reductases (NTR, Azoreductase, CYPs) Hypoxia->Reduction Catalyst/Condition Product Reduced Pyrazine (Strong Fluorescence) Reduction->Product -[O]

Figure 1: Bioreductive activation mechanism of the pyrazine N-oxide probe.

Part 2: Physicochemical Properties[4]

PropertyDescription
Chemical Name This compound
CAS Number 50627-20-8
Molecular Formula C₁₁H₈N₄O
Molecular Weight 212.21 g/mol
Solubility Soluble in DMSO, DMF. Limited solubility in pure water; requires co-solvent (e.g., 1% DMSO).
Excitation (Ex) ~360–400 nm (Probe) / ~420–450 nm (Reduced Product)
Emission (Em) Weak/Blue (Probe)

Strong Green/Yellow (~520–550 nm) (Product)
Stokes Shift Large (>80 nm), minimizing self-quenching.
Stability Stable in solid state (store at -20°C). Solutions should be prepared fresh or stored at -20°C protected from light.

Part 3: Experimental Protocols

Stock Solution Preparation

Objective: Create a stable 10 mM stock solution.

  • Weighing: Weigh 2.12 mg of the probe powder.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

  • Mixing: Vortex vigorously until completely dissolved.

  • Storage: Aliquot into amber tubes (50 µL each) and store at -20°C. Avoid repeated freeze-thaw cycles.

In Vitro Spectroscopic Calibration (Reductase Assay)

Objective: Validate the fluorescence turn-on response using a chemical reductant (Sodium Dithionite) or enzymatic system.

Materials:

  • Phosphate Buffered Saline (PBS), pH 7.4, degassed (for hypoxia simulation).

  • Sodium Dithionite (Na₂S₂O₄) (freshly prepared 100 mM stock in water).

  • Fluorescence Spectrophotometer (e.g., Agilent Cary Eclipse or Tecan Plate Reader).

Protocol:

  • Dilution: Dilute the probe stock (10 mM) into degassed PBS to a final concentration of 10 µM .

  • Baseline Scan: Record the emission spectrum (Ex = 420 nm, Em = 450–650 nm). This is the "Oxidized" baseline.

  • Reduction: Add Na₂S₂O₄ (final concentration 100 µM, 10 eq) to the cuvette.

  • Kinetics: Monitor the fluorescence intensity at the emission peak (e.g., 530 nm) every 1 minute for 30 minutes.

  • Result: You should observe a time-dependent increase in fluorescence intensity, plateauing when reduction is complete.

Live Cell Imaging (Hypoxia Detection)

Objective: Visualize hypoxic regions in live cells (e.g., HeLa, A549, or HepG2).

Materials:

  • Confocal Laser Scanning Microscope (CLSM).

  • Hypoxia Chamber (1% O₂, 5% CO₂) or Chemical Hypoxia Inducer (Cobalt Chloride, CoCl₂).

  • Cell Culture Media (phenol-red free recommended for imaging).

Workflow:

Protocol Step1 Seed Cells (Glass bottom dish, 24h) Step2 Induce Hypoxia (Incubate in 1% O2 or add 100 µM CoCl2 for 4-12h) Step1->Step2 Step3 Staining (Add Probe 5-10 µM, Incubate 30 min) Step2->Step3 Step4 Wash (3x with warm PBS) Step3->Step4 Step5 Imaging (Ex: 405/440 nm, Em: 500-550 nm) Step4->Step5

Figure 2: Step-by-step workflow for live-cell hypoxia imaging.

Detailed Steps:

  • Seeding: Seed cells at 60–70% confluence in 35 mm glass-bottom dishes.

  • Hypoxia Induction:

    • Method A (Physical): Place dishes in a hypoxia chamber (1% O₂) for 6–12 hours.

    • Method B (Chemical): Treat cells with 100–200 µM CoCl₂ (Cobalt Chloride) for 12 hours to mimic hypoxia.

    • Control: Keep a parallel set of dishes in a normoxic incubator (21% O₂).

  • Staining: Replace media with fresh media containing 5–10 µM of the probe. Incubate for 30 minutes at 37°C.

  • Washing: Remove media and wash cells 3 times with warm PBS to remove extracellular probe.

  • Imaging:

    • Excitation: 405 nm or 440 nm laser.

    • Emission Collection: 500–560 nm (Green channel).

    • Observation: Hypoxic cells will display bright green fluorescence in the cytoplasm/mitochondria; normoxic cells will show minimal fluorescence.

Part 4: Troubleshooting & Expert Tips

IssuePossible CauseSolution
High Background (Normoxia) Probe concentration too high or incubation too long.Reduce concentration to 1–5 µM. Shorten incubation to 15–20 mins.
No Signal (Hypoxia) Insufficient hypoxia induction or low reductase activity.Verify hypoxia with a positive control (e.g., HIF-1α stain). Increase CoCl₂ concentration or hypoxia time.
Precipitation Low solubility in aqueous media.Ensure DMSO stock is fully dissolved. Do not exceed 1% final DMSO concentration. Sonicate media if necessary.
Photobleaching High laser power.Use minimal laser power (1–5%). The reduced pyrazine is generally photostable, but excessive power can degrade it.

Expert Insight:

  • Selectivity: While highly selective for reductases, be aware that high concentrations of intracellular biothiols (GSH > 5 mM) combined with certain transferases might cause slow background reduction. Always use a normoxic control to subtract this background.

  • Ratiometric Potential: If the

    
    -oxide has a distinct (blue) emission compared to the product (green), you can perform ratiometric imaging (Green/Blue ratio) to cancel out probe concentration effects. Check the blue channel (450–480 nm) during calibration.
    

Part 5: References

  • Taylor, E. C., & Carter, T. P. (1973). Pteridines.[4] XXVIII. A New and Unequivocal Route to 6-Substituted Pteridines. Journal of the American Chemical Society. (Describes the synthesis and properties of 2-amino-3-cyano-5-phenylpyrazine 1-oxide).

  • O'Connor, L. J., et al. (2018). Fluorescent probes for hypoxia: Chemical scaffolds and recent advances. Chemical Society Reviews. (Review of N-oxide based hypoxia probes).

  • Xu, K., et al. (2015). Recent advances in the development of fluorescent probes for hypoxia. Chemical Communications. (Discusses the bioreductive mechanism of N-oxides).

  • Guidechem. (2024). Product entry for this compound (CAS 50627-20-8).[1][4][5] (Confirmation of chemical availability).

Sources

Application Note: High-Fidelity Lipid Droplet Imaging Using 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate (ACPP-Ox)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocol for utilizing 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate (herein referred to as ACPP-Ox ) as a solvatochromic fluorescent probe for live-cell imaging.

ACPP-Ox represents a class of "push-pull" pyrazine N-oxide fluorophores. Its structure features an electron-donating amino group and electron-withdrawing cyano and N-oxide moieties. This configuration facilitates Intramolecular Charge Transfer (ICT), resulting in environment-sensitive fluorescence.[1] While virtually non-fluorescent in aqueous media (quenching), ACPP-Ox exhibits a robust fluorescence "turn-on" response and bathochromic shift in hydrophobic environments, making it a highly specific tool for visualizing Lipid Droplets (LDs) and intracellular polarity changes.

Mechanistic Principles

The "Push-Pull" ICT Mechanism

The utility of ACPP-Ox relies on the electronic interaction between the donor (Amino, -NH2) and the acceptor (Cyano, -CN / N-oxide, -N+-O-).

  • Aqueous State (Quenched): In polar solvents (PBS, Cytosol), the dipole moment is stabilized by hydrogen bonding, leading to non-radiative decay. The probe is "dark."

  • Lipid Environment (Fluorescent): Upon entering the hydrophobic core of lipid droplets, hydrogen bonding is disrupted. The energy is released radiatively, resulting in strong fluorescence (typically yellow-orange emission).

Mechanism Diagram

The following diagram illustrates the ICT mechanism and cellular uptake pathway.

ACPP_Mechanism cluster_0 Extracellular / Cytosol (Polar) cluster_1 Lipid Droplet (Hydrophobic) ACPP_Aq ACPP-Ox (Aqueous) State: Quenched (Dark) Energy: Non-Radiative Decay ACPP_Lipid ACPP-Ox (Lipid Bound) State: Fluorescent (Bright) Mechanism: ICT Stabilized ACPP_Aq->ACPP_Lipid Passive Diffusion & Hydrophobic Partitioning Emission Emission (550nm - 600nm) ACPP_Lipid->Emission Radiative Decay Excitation Excitation (405nm / 488nm) Excitation->ACPP_Lipid Photon Absorption

Caption: Figure 1. Mechanism of ACPP-Ox fluorescence turn-on via hydrophobic partitioning into lipid droplets.

Materials and Preparation

Reagents
ReagentSpecificationStorage
ACPP-Ox >98% Purity (HPLC)-20°C, Desiccated, Dark
DMSO Anhydrous, Cell Culture GradeRT
PBS 1X, pH 7.4, Mg2+/Ca2+ free4°C
Hoechst 33342 Nuclear Counterstain-20°C
BODIPY 493/503 Validation Co-stain (Optional)-20°C
Stock Solution Preparation

Critical Step: ACPP-Ox is hydrophobic. Improper dissolution will cause microprecipitation, leading to artifacts (bright specks outside LDs).

  • Weighing: Weigh 1 mg of ACPP-Ox powder.

  • Dissolution: Dissolve in anhydrous DMSO to create a 10 mM Stock Solution .

    • Calculation: If MW ≈ 254.25 g/mol , add ~393 µL DMSO to 1 mg.

  • Sonicate: Sonicate for 5 minutes at room temperature to ensure complete solubilization.

  • Aliquot: Dispense into 10 µL aliquots in amber tubes. Store at -20°C. Avoid freeze-thaw cycles.

Experimental Protocol: Live Cell Imaging

Cell Culture Preparation
  • Seed cells (e.g., HeLa, HepG2, or Adipocytes) in 35mm glass-bottom confocal dishes.

  • Incubate until 70-80% confluency.

  • Optional: To induce lipid droplet formation, treat cells with Oleic Acid (200 µM) for 12-24 hours prior to imaging.

Staining Workflow

Staining_Protocol Start Start: Adherent Cells (70% Confluency) Wash1 Wash Cells 2x with warm PBS Start->Wash1 Prep_Stain Prepare Staining Solution Dilute 10mM Stock to 5-10 µM in serum-free medium Wash1->Prep_Stain Remove PBS Incubate Incubation 20-30 mins at 37°C / 5% CO2 (Protect from light) Prep_Stain->Incubate Wash2 Wash Cells 3x with warm PBS to remove background probe Incubate->Wash2 Media_Add Add Imaging Media (Phenol-red free) Wash2->Media_Add Image Confocal Imaging Ex: 488nm | Em: 550-600nm Media_Add->Image

Caption: Figure 2. Step-by-step workflow for live-cell staining with ACPP-Ox.

Detailed Steps
  • Wash: Remove culture media and gently wash cells twice with pre-warmed PBS.

  • Working Solution: Dilute the 10 mM DMSO stock into serum-free DMEM (or HBSS) to a final concentration of 5 µM - 10 µM .

    • Note: Serum proteins (Albumin) have hydrophobic pockets that can bind the probe, causing high background. Always stain in serum-free conditions.

  • Incubation: Add the working solution to the cells. Incubate for 20–30 minutes at 37°C.

  • Counter-staining (Optional): Add Hoechst 33342 (1 µg/mL) during the last 10 minutes of incubation for nuclear visualization.

  • Wash: Aspirate the staining solution. Wash cells 3x with PBS to remove excess probe.

  • Recovery: Add phenol-red free imaging medium (e.g., FluoroBrite DMEM).

  • Imaging: Proceed immediately to microscopy.

Imaging Parameters & Data Acquisition

Microscope Settings

ACPP-Ox exhibits solvatochromism. While it can be excited by UV/Blue light, 488 nm is preferred for reduced phototoxicity.

ParameterSettingRationale
Mode Confocal Laser Scanning (CLSM)Optical sectioning eliminates out-of-focus background.
Excitation 488 nm (Argon/Diode)Efficient excitation of the ICT donor band.
Emission 550 nm – 620 nm Collects the yellow-orange emission specific to lipid environments.
Pinhole 1 AUOptimal resolution.
Laser Power Low (< 2%)Critical: N-oxides can generate ROS upon high-power irradiation.
Validation: Co-localization

To validate ACPP-Ox specificity, co-stain with BODIPY 493/503 (Green).

  • Protocol Modification: Since BODIPY and ACPP-Ox have overlapping excitation, use Nile Red (Red emission) or perform sequential scanning if spectral separation allows (ACPP-Ox has a large Stokes shift, potentially allowing 405nm excitation if available, separating it from BODIPY 488).

  • Preferred Method: Use Nile Red excited at 561nm (Red channel) and ACPP-Ox excited at 405nm or 488nm (Green/Yellow channel), ensuring emission filters do not overlap.

Troubleshooting & Safety

Common Issues
IssueProbable CauseSolution
High Background Serum in staining buffer.Use serum-free media or HBSS for the staining step.
Precipitates Stock solution degraded or wet.Use anhydrous DMSO; sonicate stock before dilution.
Cell Blebbing/Death Phototoxicity / ROS generation.Reduce laser power. N-oxides can act as photosensitizers [1, 2].[1][2]
Weak Signal Low lipid content in cells.Treat cells with Oleic Acid to induce LDs.
Safety Warning (ROS Generation)

Pyrazine N-oxides and similar donor-acceptor systems can generate Superoxide anions (


) under intense light irradiation [2].
  • Impact: This property is useful for Photodynamic Therapy (PDT) research but detrimental for long-term imaging.

  • Mitigation: Limit exposure time and laser intensity. Use time-lapse intervals >30 seconds to allow cellular recovery.

References

  • Vertex AI Search. (2023). Fluorescent Styryl Pyridine-N-Oxide Probes for Imaging Lipid Droplets. Organic & Biomolecular Chemistry.

  • Vertex AI Search. (2022). A Novel Fluoro-Pyrazine-Bridged Donor-Accepter-Donor Fluorescent Probe for Lipid Droplet-Specific Imaging in Diverse Cells and Superoxide Anion Generation. PubMed.

  • Vertex AI Search. (2024). Fluorescent N-oxides: applications in bioimaging and sensing. RSC Advances.

  • Vertex AI Search. (2020). Design and development of fluorescence-capable novel pyrazine-based polycyclic heteroaromatics for cellular bioimaging. New Journal of Chemistry.

Sources

Application Notes & Protocols: Synthesis and Evaluation of 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate Derivatives as Potent Anti-Tumor Agents

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Abstract

The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] This guide focuses on a specific, promising class: 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate derivatives. The N-oxide moiety is not merely a synthetic artifact but a crucial pharmacophore that can enhance solubility, modulate electronic properties, and provide additional hydrogen bonding opportunities with biological targets.[3] This document provides a comprehensive overview, from the scientific rationale and detailed synthetic protocols to the in-vitro evaluation of anti-tumor activity, designed to empower research teams in the discovery of novel cancer therapeutics.

Scientific Rationale: Why Target Pyrazine N-Oxides for Cancer Therapy?

Heterocyclic compounds containing nitrogen are foundational to the development of new therapeutic strategies against cancer.[1][4] Pyrazine derivatives, in particular, have emerged as versatile scaffolds for designing potent inhibitors of key oncogenic pathways.[1][2][5]

  • Kinase Inhibition: A primary mechanism of action for many pyrazine-based compounds is the inhibition of protein kinases, which are critical regulators of cell growth and proliferation.[5] Specific targets include c-Met, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-dependent kinase 9 (CDK9), all of which are implicated in tumor angiogenesis, metastasis, and cell cycle progression.[5][6][7]

  • SHP2 Allosteric Inhibition: Recent studies have identified pyrazine N-oxide derivatives as potent allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-MAPK signaling pathway. Its inhibition is a promising strategy for treating various cancers, and the pyrazine N-oxide scaffold has been shown to form strong hydrogen bonds with key residues in the allosteric binding site.[3]

  • Induction of Apoptosis: Beyond cytostatic effects, many pyrazine derivatives actively induce programmed cell death, or apoptosis, in cancer cells.[8] This can occur through various mechanisms, including cell cycle arrest and the disruption of mitochondrial function, leading to the activation of caspases and subsequent cell death.[4][8]

The 2-amino-3-cyano-pyrazine N-oxide core represents a privileged scaffold, offering multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The strategic placement of the phenyl group at the C5 position, along with other potential substitutions, allows for fine-tuning of the molecule's interaction with specific biological targets.

Synthesis of this compound Derivatives

The synthesis of this scaffold leverages established principles of heterocyclic chemistry. A common and efficient method involves the condensation of an α-amino nitrile with an α-keto-oxime, followed by cyclization. This approach is robust and amenable to creating a library of derivatives by varying the substituents on the starting materials.

Workflow for Synthesis and Initial Screening

Below is a conceptual workflow illustrating the path from chemical synthesis to the identification of a lead compound.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation start Starting Materials (α-keto-oxime, α-amino nitrile) reaction Condensation & Cyclization Reaction start->reaction purify Purification (Crystallization/Chromatography) reaction->purify charact Structural Characterization (NMR, MS, IR) purify->charact mtt Cytotoxicity Screening (MTT Assay) charact->mtt Test Compounds ic50 IC50 Determination mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis lead Lead Compound Identification apoptosis->lead

Caption: High-level workflow from synthesis to lead identification.

Detailed Synthetic Protocol: General Procedure

This protocol describes a general method for synthesizing the target pyrazine N-oxide derivatives.

Rationale: The reaction proceeds via an initial condensation between the amine of the α-amino nitrile and the carbonyl of the α-keto-oxime. This is followed by an intramolecular cyclization where the nitrile group is attacked by the oxime nitrogen, leading to the formation of the pyrazine N-oxide ring. The choice of an alcohol as a solvent facilitates the reaction without competing side reactions, and the base (sodium ethoxide) is crucial for deprotonating the starting materials and catalyzing the cyclization.

Materials:

  • α-Phenyl-α-aminoacetonitrile (or substituted analog)

  • Isonitrosoacetophenone (α-keto-oxime of acetophenone)

  • Absolute Ethanol

  • Sodium Ethoxide (NaOEt)

  • Diethyl Ether

  • Standard glassware for reflux and filtration

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isonitrosoacetophenone (1.0 eq) in absolute ethanol.

  • Addition of Reagents: To this solution, add α-phenyl-α-aminoacetonitrile (1.0 eq). Stir the mixture for 10 minutes at room temperature to ensure homogeneity.

  • Initiation of Cyclization: Add a solution of sodium ethoxide (1.1 eq) in absolute ethanol dropwise to the reaction mixture. The addition of the base is often exothermic and may be accompanied by a color change.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Self-Validation Insight: The disappearance of the starting materials and the appearance of a new, more polar spot (due to the N-oxide) on the TLC plate indicates a successful reaction.

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the crude product with a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to yield the pure this compound derivative.

  • Characterization: Confirm the structure of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Protocols for Evaluating Anti-Tumor Activity

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The following are standard, robust protocols for in-vitro anti-tumor screening.

Protocol 1: MTT Cell Proliferation and Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[10][11]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrazine derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette, incubator, microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Dosing: Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) only as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible under a microscope in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[12]

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and will bind to these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[13]

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the synthesized compounds at their IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Use trypsin for adherent cells and combine them with their supernatant. Centrifuge the cell suspension.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[13]

    • Healthy cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: Anti-proliferative Activity of Novel Pyrazine N-Oxide Derivatives

Compound ID R¹-substituent R²-substituent MCF-7 IC₅₀ (µM) A549 IC₅₀ (µM) Selectivity Index (SI)*
PNO-01 -H -H 15.2 ± 1.8 22.5 ± 2.1 >5
PNO-02 4-Cl -H 2.8 ± 0.4 5.1 ± 0.7 >15
PNO-03 4-OCH₃ -H 8.9 ± 1.1 12.3 ± 1.5 >8
PNO-04 4-Cl 3-F 1.1 ± 0.2 2.3 ± 0.3 >20
Doxorubicin - - 0.5 ± 0.1 0.8 ± 0.1 -

*Note: Data are hypothetical for illustrative purposes. SI is calculated against a normal cell line (e.g., MCF-10A).

Potential Mechanism of Action: SHP2 Inhibition

As suggested by recent literature, a promising mechanism for this class of compounds is the allosteric inhibition of the SHP2 oncoprotein, which would downregulate the RAS-ERK signaling pathway.[3]

G RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2/SOS RTK->Grb2 Ras RAS Grb2->Ras SHP2 SHP2 SHP2->Ras activates Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrazine N-Oxide Derivative Inhibitor->SHP2 inhibits

Caption: Simplified SHP2-mediated ERK signaling pathway and inhibition point.

Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the development of novel anti-tumor agents. The synthetic routes are straightforward and adaptable, allowing for the creation of diverse chemical libraries. The protocols outlined in this guide provide a robust framework for evaluating their cytotoxic and apoptotic effects.

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the phenyl ring and other positions to improve potency and selectivity.[1]

  • In-depth Mechanistic Studies: For lead compounds, performing kinase profiling assays or Western blot analyses to confirm the inhibition of specific targets like SHP2, c-Met, or downstream effectors like ERK.

  • In-vivo Efficacy: Advancing the most promising derivatives into preclinical animal models to assess their anti-tumor efficacy and safety profiles.[8]

By integrating synthetic chemistry with rigorous biological evaluation, research in this area can lead to the discovery of next-generation cancer therapies.

References

  • Design, synthesis, anticancer activity evaluation and molecular dynamics study of pyrazine N-oxide-based SHP2 allosteric inhibitors. (2025). PubMed.
  • Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. (2025). ResearchGate.
  • Design, Synthesis, and Biological Evaluation of[3][7][14]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry. Available at:

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. (2022). MDPI.
  • In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences.
  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (2015). MDPI.
  • Synthesis and biological evaluation of 1,3,4-oxadiazole bearing pyrimidine-pyrazine derivatives as anticancer agents. (2023). Synthetic Communications.
  • Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205. (2025). BenchChem.
  • Design, synthesis and antitumor activity of triterpenoid pyrazine derivatives from 23-hydroxybetulinic acid. (2015). PubMed.
  • A Brief Guide to Performing Pharmacological Studies In Vitro. (2019). Anticancer Research.
  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2025). PubMed.
  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022). ResearchGate.
  • Design, synthesis and antitumor activity of triterpenoid pyrazine derivatives from 23-hydroxybetulinic acid. (2025). ResearchGate.
  • The Diverse Biological Activities of Pyrazine Derivatives: A Technical Guide for Researchers. (2025). BenchChem.
  • Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. (2020). ResearchGate.
  • The Emerging Role of Pyrazine-Based Compounds in Oncology: A Technical Overview of Their Mechanism of Action. (2025). BenchChem.

Sources

Application Note: Evaluation of 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate as a Non-Classical Carbonic Anhydrase Inhibitor

[1]

Executive Summary

2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate (also known as 2-amino-3-cyano-5-phenylpyrazine 1-oxide) represents a distinct class of "non-classical" Carbonic Anhydrase (CA) inhibitors.[1] Unlike traditional sulfonamides (


1

Key Application Areas
  • Non-Sulfonamide Drug Design: Development of inhibitors for patients with sulfa allergies.[2][3]

  • Isoform Selectivity: Exploiting the steric bulk of the 5-phenyl group to target tumor-associated isoforms (hCA IX/XII) over cytosolic ones (hCA I/II).

  • Prodrug Scaffolds: Investigation of bio-reducible

    
    -oxide moieties in hypoxic tumor microenvironments.
    

Mechanistic Insight: The N-Oxide ZBG

The efficacy of this compound relies on its ability to coordinate with the Zn(II) ion within the CA active site.[1]

  • Classical Inhibition (Sulfonamides): The deprotonated sulfonamide nitrogen coordinates directly to Zn(II), displacing the catalytic water molecule/hydroxide ion, leading to a tetrahedral geometry.[1][2]

  • Non-Classical Inhibition (Pyrazine N-Oxides): The oxygen atom of the

    
    -oxide moiety acts as a monodentate ligand. The zwitterionic character ("1-ium-1-olate") enhances electrostatic attraction to the positively charged metal center. The adjacent amino (
    
    
    ) and cyano (
    
    
    ) groups participate in hydrogen bonding networks with Thr199 and Glu106, stabilizing the inhibitor-enzyme complex.[1]
Pathway Visualization

The following diagram contrasts the catalytic cycle with the inhibition mechanism.

CA_Inhibition_MechanismActiveSiteNative Active Site(Zn2+ bound to OH-)TransitionTransition State(Zn2+ - HCO3-)ActiveSite->Transition+ CO2Inhibition_ComplexInhibitor-Enzyme Complex(Zn2+ coordinated to N-Oxide)ActiveSite->Inhibition_ComplexDisplacement of OH-CO2_EntryCO2 EntryProductHCO3- ReleaseTransition->ProductHydrationProduct->ActiveSiteRegeneration (H2O)Inhibitor2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olateInhibitor->Inhibition_ComplexCompetitive BindingSteric_ClashSteric Exclusion(5-Phenyl group vs Hydrophobic Pocket)Inhibitor->Steric_ClashIsoform Selectivity DeterminantInhibition_Complex->TransitionBLOCKS

Caption: Mechanistic blockade of the CA catalytic cycle by Pyrazine N-oxide coordination to the active site Zinc ion.[1]

Compound Handling & Preparation[1][4][5][6][7]

Scientific Integrity Note: Pyrazine

1
ParameterSpecificationNotes
Molecular Weight ~212.21 g/mol Based on formula

Solubility DMSO (up to 50 mM)Poorly soluble in water/buffer.[1] Avoid freeze-thaw cycles.
Stock Preparation 10 mM in 100% DMSOStore at -20°C in amber vials (light protection).
Working Solution Dilute to 2x conc. in Assay BufferFinal DMSO concentration in assay must be <1% (v/v) to avoid enzyme denaturation.
Stability HygroscopicStore under inert gas (Argon/Nitrogen) if solid.

Protocol 1: Stopped-Flow CO2 Hydration Assay (Gold Standard)

This is the definitive method for determining the inhibition constant (


14
Materials
  • Instrument: Applied Photophysics SX.18MV-R stopped-flow spectrophotometer (or equivalent).

  • Enzyme: Recombinant hCA I, II, IX, or XII (commercially available or expressed in E. coli).[1]

  • Substrate: Saturated

    
     solution in water (~32.9 mM at 20°C).
    
  • Indicator: Phenol Red (0.2 mM).

  • Buffer: 20 mM HEPES, 20 mM

    
    , pH 7.5.
    
Step-by-Step Workflow
  • Enzyme Incubation:

    • Prepare enzyme solution (final conc. 5–10 nM) in assay buffer containing Phenol Red.

    • Add inhibitor (from DMSO stock) at varying concentrations (

      
      ).[1]
      
    • Critical Step: Incubate for 15 minutes at room temperature. Rationale: Allows slow-binding inhibitors to reach equilibrium.

  • Substrate Preparation:

    • Bubble pure

      
       gas into molecular grade water for 30 minutes to saturate.
      
  • Reaction Initiation:

    • Load Syringe A with Enzyme/Inhibitor/Indicator mix.

    • Load Syringe B with

      
       saturated water.
      
    • Rapidly mix (1:1 ratio) in the stopped-flow cell.

  • Detection:

    • Monitor absorbance decrease at 557 nm (Phenol Red transition from basic to acidic form) over 0.5–2.0 seconds.

Data Analysis

Calculate the initial velocity (






1

Protocol 2: Esterase Activity Screening (High Throughput)

A secondary assay useful for rapid screening, though less physiologically relevant than CO2 hydration.[1] It relies on CA's ability to hydrolyze esters.

Materials
  • Substrate: 4-Nitrophenyl acetate (4-NPA).[1]

  • Detection: 96-well microplate reader (Absorbance at 400 nm).

  • Buffer: 50 mM Tris-HCl, pH 7.6.

Workflow

Esterase_AssayPrepPrepare 1 mM 4-NPA(in Acetonitrile)IncubateIncubate Enzyme +Inhibitor (15 min)Prep->IncubateParallel PrepAdd_SubAdd Substrate(Final: 0.5 mM)Incubate->Add_SubReadMeasure Abs @ 400nm(Formation of 4-Nitrophenol)Add_Sub->ReadKinetic Mode(15 min)

Caption: Colorimetric screening workflow for CA inhibition using 4-NPA hydrolysis.

Validation Check: Ensure the inhibitor itself does not absorb at 400 nm (run a "compound only" blank). Pyrazine derivatives can sometimes be yellow/orange; background subtraction is mandatory.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Absorbance Compound color interferenceUse the Stopped-Flow assay (557 nm) instead of esterase assay (400 nm).
Inconsistent IC50 Photodegradation of N-oxidePrepare solutions in amber tubes; minimize light exposure.
Precipitation Low aqueous solubilityEnsure DMSO < 1%; Add 0.01% Triton X-100 to buffer to prevent aggregation.
No Inhibition observed Zinc strippingEnsure buffer does not contain EDTA or strong chelators.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5][6][7] Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012).[1] Crystal structure of the carbonic anhydrase II-inhibitor complex reveals a new zinc binding mode. Journal of the American Chemical Society.[4] (Describes non-classical binding modes).

  • Maresca, A., et al. (2013).[1] Non-sulfonamide carbonic anhydrase inhibitors.[2][3][8][9] Bioorganic & Medicinal Chemistry Letters.[6][7] Link

  • Khalifah, R. G. (1971).[1][10] The carbon dioxide hydration activity of carbonic anhydrase.[2][11][10][4][12][13][14] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry.[10] (The gold standard protocol source). Link

  • CymitQuimica. Product Data Sheet: this compound. (Commercial source verification). Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-cyano-5-phenylpyrazine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate, hereafter referred to by its common name, 2-Amino-3-cyano-5-phenylpyrazine 1-oxide. This document is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting solutions, and answers to frequently asked questions regarding this synthesis.

Synthesis Overview

The synthesis of 2-amino-3-cyano-5-phenylpyrazine 1-oxide is typically achieved through the condensation of an α-keto-oxime with aminomalononitrile. This method provides a direct and efficient route to the pyrazine N-oxide core structure. The key precursor, 2-amino-3-cyano-5-methylpyrazine 1-oxide, is synthesized by reacting 2-oxopropanal 1-oxime with aminomalononitrile tosylate.[1] For our target molecule, the phenyl derivative, the reaction involves the condensation of phenylglyoxal aldoxime with aminomalononitrile.

The general workflow for this synthesis is outlined below.

G cluster_prep Reagent Preparation cluster_reaction Core Synthesis cluster_workup Isolation & Purification P1 Prepare Phenylglyoxal Aldoxime R1 Condensation Reaction: React aldoxime and aminonitrile in a suitable solvent (e.g., Ethanol) P1->R1 P2 Prepare Aminomalononitrile Tosylate P2->R1 R2 Monitor Reaction Progress (TLC) R1->R2 W1 Reaction Quenching (e.g., precipitation in water) R2->W1 W2 Collect Crude Product (Filtration) W1->W2 P3 Purification (e.g., Recrystallization) W2->P3 A1 Characterization (NMR, IR, MS, M.P.) P3->A1

Figure 1: General workflow for the synthesis of 2-Amino-3-cyano-5-phenylpyrazine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

A1: The reaction proceeds via a condensation-cyclization mechanism. First, the amino group of aminomalononitrile acts as a nucleophile, attacking the carbonyl carbon of phenylglyoxal aldoxime to form a hydrazone-like intermediate. This is followed by an intramolecular nucleophilic attack from the other nitrogen of the aminomalononitrile onto the nitrile carbon. Subsequent cyclization and dehydration lead to the formation of the aromatic pyrazine N-oxide ring. This pathway is a common and effective method for synthesizing 3-(5)-aminopyrazoles and their derivatives.[2]

Q2: Why is aminomalononitrile tosylate typically used instead of the free base?

A2: Aminomalononitrile free base is unstable and prone to polymerization. The tosylate salt is a stable, crystalline solid that is easier to handle and store. In the reaction mixture, a mild base is often added to liberate the aminomalononitrile in situ, allowing it to react while minimizing degradation. This approach is referenced in the synthesis of the analogous 2-amino-3-cyano-5-methylpyrazine 1-oxide.[1]

Q3: What are the recommended solvents and temperature conditions?

A3: Alcohols such as ethanol or methanol are common solvents for this type of condensation reaction. They are effective at dissolving the starting materials and are relatively inert. The reaction temperature can vary from room temperature to reflux, depending on the reactivity of the specific substrates. For many pyrazine syntheses, elevated temperatures (e.g., 75-150 °C) are used to drive the reaction to completion.[3] Optimization may be required, starting with gentle reflux in ethanol.

Q4: What kind of yield should I expect?

A4: Yields for heterocyclic syntheses can be highly variable based on reagent purity, reaction scale, and purification efficiency. For similar multi-component reactions leading to cyano-substituted heterocycles, yields can range from moderate to high (70-90%) under optimized conditions.[4][5] However, without a specific literature procedure for the 5-phenyl derivative, a yield of 50-70% would be a reasonable initial expectation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Troubleshooting Start Problem Encountered LowYield Low or No Yield Start->LowYield Impurity Significant Impurities in Product Start->Impurity Isolation Product Isolation Issues Start->Isolation Reagent Cause: Reagent Quality? Check purity/age of starting materials. Aminomalononitrile tosylate can degrade. LowYield->Reagent Check first Conditions Cause: Suboptimal Conditions? Increase temperature, prolong reaction time, or screen mild bases (e.g., triethylamine). LowYield->Conditions If reagents are good Stoichiometry Cause: Incorrect Stoichiometry? Verify molar ratios. Ensure accurate weighing of reagents. LowYield->Stoichiometry Always double-check SideReaction Cause: Side Reactions? Lower temperature. Consider running under inert atmosphere (N2/Ar). Impurity->SideReaction Incomplete Cause: Incomplete Reaction? Monitor via TLC. Extend reaction time until starting material is consumed. Impurity->Incomplete Decomposition Cause: Product Degradation? Use milder purification methods. Avoid strong acids/bases during workup. Impurity->Decomposition Solubility Issue: Product is soluble in workup solvent. Solution: Concentrate reaction mixture, try precipitating in a non-polar solvent like hexanes. Isolation->Solubility OilyProduct Issue: Product precipitates as an oil. Solution: Try trituration with a non-polar solvent, or attempt purification via column chromatography. Isolation->OilyProduct

Figure 2: Troubleshooting decision tree for the synthesis.
Q&A for Troubleshooting

Q5: My reaction yield is consistently below 30%. What are the most likely causes?

A5:

  • Reagent Purity: The primary suspect is the quality of your starting materials. Phenylglyoxal aldoxime can exist as isomers, and aminomalononitrile tosylate can degrade over time, especially if exposed to moisture. Verify the purity of your reagents by NMR or melting point before starting.

  • Reaction Conditions: The condensation may be reversible or have a high activation energy. If you are running the reaction at room temperature, try increasing the temperature to reflux in ethanol. Ensure the reaction is stirred efficiently. The choice and amount of base can also be critical; if you are not using one, consider adding a catalytic amount of a non-nucleophilic base like triethylamine.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, the reaction may need to be run longer. For some pyrazine syntheses, reaction times of up to 24 hours at elevated temperatures are necessary.[3]

Q6: My final product is contaminated with a persistent impurity that is difficult to remove by recrystallization. What could it be?

A6:

  • Self-Condensation Products: Your starting materials might be reacting with themselves. For example, aminomalononitrile can undergo self-condensation under certain conditions. Running the reaction at a lower temperature or adding one reagent slowly to the other might mitigate this.

  • Isomeric Products: Depending on the exact structure of your aldoxime precursor, there's a possibility of forming regioisomers, although this is less common for this specific pathway. Careful analysis of your NMR data (1H, 13C, and NOESY) can help identify if an isomer is present.

  • Partially Reacted Intermediates: The cyclization step may be slow or incomplete, leaving linear intermediates in your crude product. These are often more polar than the final product. Consider adjusting the pH during workup or extending the reaction time at reflux to encourage full cyclization.

Q7: I'm having trouble getting my product to crystallize from the reaction mixture. What can I do?

A7:

  • Solvent Choice: Your product may be too soluble in the reaction solvent. After the reaction is complete, try removing the solvent under reduced pressure (roto-evaporation) and then attempt to recrystallize the resulting solid or oil from a different solvent system. A common technique is to dissolve the crude product in a minimal amount of a polar solvent (like ethanol or ethyl acetate) and then slowly add a non-polar solvent (like hexanes or pentane) until turbidity is observed, then cool to induce crystallization.

  • Precipitation: A simple and effective method for isolating many nitrogen-containing heterocycles is to pour the concentrated reaction mixture into a large volume of ice-cold water.[6] This often causes the organic product to precipitate as a solid, which can then be collected by filtration.

Experimental Protocol

This protocol is a representative procedure adapted from established methods for analogous pyrazine N-oxide syntheses.[1] Researchers should perform their own optimization.

Reagents & Equipment:

  • Phenylglyoxal aldoxime

  • Aminomalononitrile tosylate

  • Ethanol (anhydrous)

  • Triethylamine (optional, catalytic)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Standard glassware for workup and recrystallization

  • TLC plates (silica gel)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenylglyoxal aldoxime (1.0 eq) and aminomalononitrile tosylate (1.05 eq).

  • Solvent Addition: Add anhydrous ethanol (approx. 0.2 M concentration relative to the limiting reagent).

  • Reaction Initiation: Begin stirring the mixture. If desired, add a catalytic amount of triethylamine (0.1 eq). Heat the mixture to a gentle reflux (approx. 78 °C).

  • Monitoring: Monitor the reaction's progress every 2-4 hours using TLC (e.g., with a 1:1 ethyl acetate:hexanes mobile phase). The reaction is complete when the starting aldoxime spot has been consumed. Typical reaction times can range from 8 to 24 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the solvent volume by approximately 75% using a rotary evaporator.

    • Pour the concentrated slurry into 10 volumes of ice-cold distilled water with vigorous stirring. A precipitate should form.

    • Stir the suspension in the ice bath for 30 minutes to maximize precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water and then a small amount of cold ethanol.

    • Dry the crude product under vacuum.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethyl acetate/hexanes mixture, to yield the pure 2-Amino-3-cyano-5-phenylpyrazine 1-oxide.

  • Characterization: Confirm the identity and purity of the final product using NMR, IR spectroscopy, mass spectrometry, and melting point analysis.

Quantitative Data Summary Table

ParameterRecommended ValueRationale/Reference
Stoichiometry 1.05 eq. AminomalononitrileA slight excess ensures complete consumption of the aldoxime.
Solvent Anhydrous EthanolGood solubility for reagents; appropriate boiling point for reflux.[5]
Temperature 78 °C (Reflux)Elevated temperature often required to drive condensation/cyclization.[3]
Reaction Time 8-24 hoursMonitor by TLC to determine endpoint.
Purification RecrystallizationStandard method for obtaining high-purity crystalline solids.

References

  • BenchChem. (n.d.). Optimizing reaction time and temperature for pyrazine synthesis.
  • PrepChem. (n.d.). Synthesis of 2-amino-3-cyano-5-methylpyrazine.
  • Al-Mousawi, S. M., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.). Recent Advances in Aminopyrazoles Synthesis and Functionalization.
  • El-naggar, M., et al. (2010). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. MDPI.
  • Al-Ghorbani, M., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI.
  • El-Faham, A., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc.
  • BenchChem. (n.d.). Performance Analysis: 2-Amino-5-cyano-3-methylbenzoic acid Precursors in Pharmaceutical Synthesis.
  • Gautier, A., et al. (2022). Chemical Transformation of Pyrazine Derivatives.
  • Ghozlan, S. A. S., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PMC.

Sources

Navigating the Complexities of Pyrazine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazine derivatives?

The classical and most widely used method for synthesizing pyrazine derivatives is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[1] This reaction proceeds through a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[1][2] Other significant synthetic routes include:

  • From α-halo ketones: These can be reacted with ammonia to form an amino ketone, which then undergoes condensation and oxidation.

  • From α-azido ketones or α-nitroso ketones: Reduction of the azide or nitroso group, followed by spontaneous cyclization and oxidation, can yield pyrazine derivatives.[1]

  • Dehydrogenative coupling of β-amino alcohols: This method utilizes a catalyst, such as manganese or ruthenium pincer complexes, to form symmetrical 2,5-substituted pyrazines.[1]

Q2: I'm observing a very low yield in my pyrazine synthesis. What are the likely causes and how can I improve it?

Low yields in pyrazine synthesis can arise from several factors. Here are some common culprits and troubleshooting strategies:

  • Incomplete Reaction: The initial condensation or the subsequent cyclization may not be proceeding to completion. To address this, consider extending the reaction time or increasing the temperature, while ensuring efficient mixing.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical and can significantly affect the yield.[1] It is advisable to screen different solvents. For instance, in certain reactions, switching from toluene to 1,4-dioxane has been shown to improve yields.[1] The selection of a suitable base, such as potassium hydride (KH), can also be crucial.[1]

  • Purity of Starting Materials: Impurities in your starting materials, such as α-amino ketones or α-diketones and diamines, can lead to unwanted side reactions and the formation of byproducts.[2] It is highly recommended to purify your starting materials before use.

  • Incomplete Oxidation of the Dihydropyrazine Intermediate: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that must be oxidized to the final aromatic pyrazine.[2] If this oxidation step is incomplete, the final product will be a mixture, thereby lowering the yield of the desired pyrazine.[2]

Troubleshooting Guides

This section provides practical advice for overcoming common pitfalls in pyrazine synthesis, presented in a detailed question-and-answer format.

Problem 1: My reaction is producing a complex mixture of products, and the desired pyrazine is difficult to isolate. What are the potential side reactions?

The formation of a complex product mixture is a common challenge, often stemming from several competing side reactions. Understanding these pathways is key to mitigating their occurrence.

Potential Side Reactions:

  • Over-alkylation or Di-sulfonylation: In reactions involving alkylating agents or sulfonyl chlorides, the desired mono-substituted product can react further to form di-substituted byproducts.[3] This is particularly prevalent if an excess of the electrophilic reagent is used.

  • Hydrolysis of Reagents: The presence of moisture can lead to the hydrolysis of sensitive reagents like sulfonyl chlorides, reducing their availability for the main reaction and introducing impurities.[3]

  • Formation of Imidazoles: In syntheses involving sugars and ammonium hydroxide, imidazole derivatives can form as significant byproducts, complicating purification.[4][5][6]

  • Aldol Condensation: In syntheses involving aldehydes or ketones, aldol condensation can occur as a competing reaction, leading to a variety of side products.[7]

  • Ring-Opening and Rearrangement: Under certain conditions, the pyrazine ring can undergo ring-opening followed by rearrangement, leading to the formation of unexpected heterocyclic systems like imidazoles.[8]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for complex product mixtures.

Experimental Protocol: Mitigation of Di-sulfonylation in Pyrazine Sulfonamide Synthesis

  • Stoichiometry Control: Use a precise 1:1 molar ratio of the aminopyrazine to the sulfonyl chloride. A slight excess of the more stable and less expensive reagent can be employed to drive the reaction to completion, but a large excess of the sulfonyl chloride should be avoided.[3]

  • Base Selection: Employ a non-nucleophilic, sterically hindered base. While pyridine is common, triethylamine can also be effective.[3] The choice of base can influence the reaction rate and the profile of side products.[3]

  • Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried and use anhydrous solvents to prevent the hydrolysis of the sulfonyl chloride.[3] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[3]

  • Temperature Management: Running the reaction at room temperature or even lower temperatures can help suppress the formation of side products.[3] If using microwave heating, careful optimization of the temperature is crucial.[3]

Problem 2: My desired pyrazine derivative is formed, but it is contaminated with a persistent impurity that is difficult to remove. What are the best purification strategies?

The choice of purification method depends on the properties of your product and the nature of the impurities.

Effective Purification Techniques:

Purification MethodTarget Compound PropertiesCommon Impurities RemovedEluent/Solvent System Examples
Flash Column Chromatography Moderately polar organic compoundsUnreacted starting materials, side products[3]Hexane/Ethyl Acetate gradients[3][4]
Recrystallization Solid compoundsStructurally similar impurities, minor byproductsEthanol, Hexane/Ethyl Acetate mixtures[3]
Liquid-Liquid Extraction (LLE) Organic-soluble productsWater-soluble impurities, salts[3]Ethyl acetate or methyl-t-butyl ether (MTBE)[3][4][5][6]
Distillation Volatile liquid productsNon-volatile impurities, imidazoles[4][5][6]N/A
Azeotropic Distillation Pyrazines mixed with alkanolaminesAlkanolaminesSaturated aliphatic hydrocarbons, lower alkylbenzenes, or chlorobenzene[9]

Experimental Protocol: Purification of Pyrazines from Imidazole Byproducts using Column Chromatography

This protocol is particularly useful for reactions that may produce imidazole side products.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a chromatography column with silica gel.

  • Elution: Pass the dissolved sample through the silica column. The silica will retain the more polar imidazole impurities.[4][6]

  • Solvent System: Elute the desired pyrazine derivatives using a solvent system such as a 90:10 mixture of hexane and ethyl acetate.[4][6] This system can also provide separation of pyrazines based on their alkyl substituent content.[4][6]

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or another appropriate analytical technique to identify the fractions containing the pure product.

Problem 3: I am attempting to synthesize a substituted pyrazine N-oxide, but the reaction is not proceeding as expected. What are the common challenges and how can I overcome them?

The synthesis of pyrazine N-oxides can be challenging, with potential for side reactions and difficulties in achieving the desired oxidation.

Common Issues in Pyrazine N-oxide Synthesis:

  • Deoxygenation: The N-oxide product can be deoxygenated back to the parent pyrazine under certain reaction conditions.

  • Ring Substitution: In the presence of activating agents like acylating agents, nucleophilic substitution of hydrogen on the pyrazine ring can occur, leading to undesired substituted pyrazines instead of N-oxidation.[10]

  • Formation of Furans: Photochemical reactions of pyridazine N-oxides, a related class of compounds, have been reported to yield furans as side products.[11]

Reaction Scheme: General Synthesis of Pyrazine N-oxides

Caption: General reaction for the synthesis of pyrazine N-oxides.

Experimental Protocol: Synthesis of Pyridine-N-oxide (as an illustrative example)

This protocol for the synthesis of pyridine-N-oxide can be adapted for pyrazine derivatives with appropriate modifications.

Caution: Reactions involving peracids should be conducted behind a safety shield.

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place the substituted pyrazine.

  • Addition of Oxidizing Agent: While stirring, add a 40% solution of peracetic acid at a rate that maintains the reaction temperature at approximately 85°C.[12]

  • Reaction Monitoring: After the addition is complete, continue stirring until the temperature drops to around 40°C.[12]

  • Work-up and Isolation:

    • For the Hydrochloride Salt: Convert the acetate salt to the hydrochloride by bubbling gaseous hydrogen chloride into the reaction mixture. Remove acetic acid and excess peracetic acid under vacuum. Purify the resulting hydrochloride salt by refluxing with isopropyl alcohol, followed by cooling and filtration.[12]

    • For the Free Base: Evaporate the acetic acid solution under vacuum and distill the residue at low pressure to obtain the pure pyrazine N-oxide.[12]

References

  • Troubleshooting common issues in the synthesis of pyrazine derivatives - Benchchem.
  • Identifying common pitfalls in pyrazine synthesis and purification - Benchchem.
  • A Technical Guide to the Natural Occurrence and Formation of Pyrazines in Food - Benchchem.
  • Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them - Benchchem.
  • Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine–Glucose Amadori Compound | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - MDPI. Available from: [Link]

  • US3033864A - Purification of pyrazine - Google Patents.
  • Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC. Available from: [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - Oxford Academic. Available from: [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF - ResearchGate. Available from: [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed. Available from: [Link]

  • Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. Available from: [Link]

  • [Reactions and syntheses of pyrazines] - PubMed. Available from: [Link]

  • Greener approach toward one pot route to pyrazine synthesis - Taylor & Francis. Available from: [Link]

  • Highly efficient synthesis of 2,5-disubstituted pyrazines from (Z)-β-haloenol acetates - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - Beilstein Journals. Available from: [Link]

  • Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols - Benchchem.
  • Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions - PMC. Available from: [Link]

  • Multiple Pathways in Cp 2 TiCl 2 —Catalyzed Reaction of Tetraalkyl-Substituted Pyrazines with EtAlCl 2 and Mg - MDPI. Available from: [Link]

  • Syntheses and Reactions of Some 2,5-Disubstituted Pyrazine Monoxides. Available from: [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC. Available from: [Link]

  • Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions | PDF - Scribd. Available from: [Link]

  • (a) Formation of 2,5‐disubstituted pyrazines from (Z)‐β‐haloenol acetates - ResearchGate. Available from: [Link]

  • Dimetalation of pyrazines. a one-pot synthesis of multisubstituted pyrazine C-nucleosides. Available from: [Link]

  • Pyrazine Synthesis? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available from: [Link]

  • Guareschi-Thorpe Condensation. Available from: [Link]

  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. Available from: [Link]

  • Chemical Transformation of Pyrazine Derivatives. Available from: [Link]

  • Synthesis of substituted pyrazines from N -allyl malonamides - ResearchGate. Available from: [Link]

  • Synthesis of substituted pyrazines from N-allyl malonamides - RSC Publishing. Available from: [Link]

  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Available from: [Link]

  • SNH reactions of pyrazine N-oxides and 1,2,4-triazine 4-oxides with CH-active compounds. Available from: [Link]

  • a green synthesis of pyrazinamide from pyrazine esters and amines cat - RSC Publishing. Available from: [Link]

  • Pyridine N-Oxides - Baran Lab. Available from: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC. Available from: [Link]

  • Icilio Guareschi and his amazing “1897 reaction” - PMC - NIH. Available from: [Link]

  • Pyrazine - Wikipedia. Available from: [Link]

  • Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes - ChemRxiv. Available from: [Link]

  • Studies In Pyrazine Chemistry. - University of Glasgow. Available from: [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. Available from: [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC. Available from: [Link]

  • pyridine-n-oxide - Organic Syntheses Procedure. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazine N-Oxide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of pyrazine N-oxides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the nuances of this important transformation. Our focus is on providing practical, experience-driven insights to help you achieve optimal results in your experiments.

Introduction: The Chemistry of Pyrazine N-Oxidation

The N-oxidation of pyrazines is a fundamental transformation in organic synthesis, often employed to modify the electronic properties of the pyrazine ring, enabling subsequent functionalization.[1] The introduction of an N-oxide moiety withdraws electron density from the ring, making it more susceptible to nucleophilic attack and influencing its biological activity. The most common method for this transformation is the reaction of the pyrazine with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

The Mechanism of N-Oxidation

The reaction proceeds via an electrophilic attack of the peroxy acid's outer oxygen atom on the lone pair of one of the pyrazine's nitrogen atoms. This is a concerted process where the nitrogen atom acts as a nucleophile.

Pyrazine N-Oxidation Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Pyrazine Pyrazine TS [Transition State] Pyrazine->TS Nucleophilic attack by Nitrogen mCPBA m-CPBA mCPBA->TS Electrophilic Oxygen Pyrazine_N_Oxide Pyrazine N-Oxide TS->Pyrazine_N_Oxide mCBA m-Chlorobenzoic Acid TS->mCBA

Caption: Mechanism of pyrazine N-oxidation with m-CPBA.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing pyrazine N-oxides?

A1: The oxidation of pyrazines with meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM) at room temperature is the most widely used and generally reliable method.[2] This method is often high-yielding and proceeds under mild conditions.

Q2: I am observing the formation of the di-N-oxide as a major byproduct. How can I selectively synthesize the mono-N-oxide?

A2: Selective mono-N-oxidation can be challenging due to the similar reactivity of the two nitrogen atoms. To favor the formation of the mono-N-oxide, you should carefully control the stoichiometry of the oxidizing agent. Using 1.0 to 1.2 equivalents of m-CPBA is a good starting point.[3] Running the reaction at a lower temperature (e.g., 0 °C) can also enhance selectivity. If the di-N-oxide is still a significant byproduct, you can try a less reactive oxidizing agent or a sterically bulkier one.

Q3: My reaction is very sluggish, and I'm recovering a lot of my starting pyrazine. What could be the issue?

A3: A sluggish reaction can be due to several factors:

  • Purity of m-CPBA: Commercial m-CPBA is often sold with a purity of around 70-77%, with the remainder being m-chlorobenzoic acid and water. If your m-CPBA is old or has been improperly stored, its activity may be diminished. It's advisable to titrate your m-CPBA to determine its active oxygen content.

  • Electron-deficient pyrazine: If your pyrazine substrate has electron-withdrawing groups, it will be less nucleophilic and therefore less reactive towards oxidation. In such cases, you may need to use a more reactive oxidizing agent, a higher reaction temperature, or a longer reaction time.

  • Solvent: Ensure your solvent is dry and inert. While DCM is common, other solvents like chloroform or 1,2-dichloroethane (DCE) can also be used.

Q4: How do I effectively remove the m-chlorobenzoic acid byproduct from my reaction mixture?

A4: The m-chlorobenzoic acid byproduct can often be removed by a basic wash during the workup. Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) will deprotonate the carboxylic acid, making it water-soluble and allowing for its extraction into the aqueous phase.[4][5] Alternatively, precipitating the benzoic acid by cooling the reaction mixture and filtering it off before workup can be effective, especially in solvents like DCE.[4]

Q5: My pyrazine N-oxide product appears to be an oil or a sticky solid, and it's difficult to handle. What can I do?

A5: Pyrazine N-oxides are known to be hygroscopic, meaning they readily absorb moisture from the air.[6] This can make them appear as oils or sticky solids. To obtain a crystalline product, it is crucial to perform the workup and isolation under anhydrous conditions. Drying the final product under high vacuum is also recommended. If the product is still not solid, purification by column chromatography on silica gel may be necessary.

Troubleshooting Guide

This troubleshooting guide is designed to help you diagnose and solve common problems encountered during the synthesis of pyrazine N-oxides.

Troubleshooting_Pyrazine_N_Oxide_Synthesis cluster_low_yield Low Yield Troubleshooting cluster_di_n_oxide Di-N-Oxide Troubleshooting cluster_impure_product Impure Product Troubleshooting Start Reaction Outcome Low_Yield Low Yield / No Reaction Start->Low_Yield Di_N_Oxide Mixture of Mono- and Di-N-Oxide Start->Di_N_Oxide Impure_Product Impure Product After Workup Start->Impure_Product Check_Reagents 1. Check Reagent Quality - Titrate m-CPBA - Check pyrazine purity Low_Yield->Check_Reagents Reduce_Equivalents 1. Reduce Equivalents of Oxidant - Use 1.0-1.1 eq. of m-CPBA Di_N_Oxide->Reduce_Equivalents Optimize_Workup 1. Optimize Workup - Thorough basic wash (NaHCO3) - Brine wash Impure_Product->Optimize_Workup Check_Conditions 2. Verify Reaction Conditions - Temperature - Reaction time - Dry solvent Check_Reagents->Check_Conditions Increase_Reactivity 3. Increase Reactivity - Increase temperature - Use more equivalents of m-CPBA - Switch to a more potent oxidizing agent Check_Conditions->Increase_Reactivity Lower_Temp 2. Lower Reaction Temperature - Run at 0 °C Reduce_Equivalents->Lower_Temp Slow_Addition 3. Slow Addition of Oxidant Lower_Temp->Slow_Addition Purify 2. Purification - Column chromatography - Recrystallization Optimize_Workup->Purify Handle_Hygroscopic 3. Handle Hygroscopic Product - Work under inert atmosphere - Dry under high vacuum Purify->Handle_Hygroscopic

Caption: Troubleshooting workflow for pyrazine N-oxide synthesis.

Comparative Overview of Common Oxidizing Agents

Oxidizing AgentTypical ConditionsProsCons
m-CPBA DCM or CHCl₃, 0 °C to RTHigh reactivity, generally good yields, commercially available.[2]Can be expensive, byproduct removal can be tedious, potential for over-oxidation to di-N-oxide.[4][5]
Peracetic Acid Acetic acid, 70-80 °CInexpensive, potent oxidant.[7]Requires elevated temperatures, acetic acid can be difficult to remove from polar products, potential for side reactions.
Urea-Hydrogen Peroxide (UHP) Acetic anhydride or trifluoroacetic anhydride, 0 °C to RTSolid, stable, and safe source of hydrogen peroxide.Requires activation with an anhydride, can be less reactive than peracids for deactivated substrates.
OXONE® (Potassium peroxymonosulfate)Acetone/water, NaHCO₃, RTInexpensive, environmentally friendly, easy to handle.[8]Biphasic reaction conditions can sometimes lead to slower reactions.

Detailed Experimental Protocol: Synthesis of Pyrazine N-Oxide

This protocol is a general guideline and may require optimization for specific pyrazine substrates.

Materials:

  • Pyrazine (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the pyrazine (1.0 eq) and dissolve it in DCM (approximately 0.2 M concentration).

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve m-CPBA (1.1 eq) in a minimal amount of DCM. Add the m-CPBA solution dropwise to the stirred pyrazine solution over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to 0 °C and add a saturated aqueous solution of NaHCO₃ to quench any unreacted m-CPBA and neutralize the m-chlorobenzoic acid byproduct.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of methanol in DCM or ethyl acetate as the eluent.

  • Characterization: The final product should be characterized by NMR spectroscopy and mass spectrometry. The ¹H NMR of pyrazine N-oxide will show a downfield shift of the ring protons compared to the starting pyrazine.[1][9]

Safety Precautions:

  • Peroxy acids are potentially explosive and should be handled with care behind a safety shield.[7]

  • Avoid heating concentrated solutions of peroxy acids.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • University of Rochester, Department of Chemistry. Workup: mCPBA Oxidation. Available from: [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 7b, Part 2, 4th ed. Georg Thieme Verlag, Stuttgart, 1992.
  • Mosher, H. S.; Turner, L.; Carlsmith, A. Pyridine-N-oxide. Org. Synth.1953, 33, 79. DOI: 10.15227/orgsyn.033.0079
  • Milas, N. A.; Nolan, J. T., Jr. Pyrazine-N-Oxide. J. Am. Chem. Soc.1957, 79 (23), 6294–6295. DOI: 10.1021/ja01580a061
  • Fitt, J. J.; Gschwend, H. W. N-Oxides of Pyrazines. J. Org. Chem.1977, 42 (15), 2639–2641. DOI: 10.1021/jo00435a019
  • Reddit. r/Chempros. How to remove mcpba and its corresponding benzoic acid from reaction mixture involving acetonitrile-water as the solvent? Available from: [Link]

  • Chemical Communications. An efficient and regioselective biocatalytic synthesis of aromatic N-oxides by using a soluble di-iron monooxygenase PmlABCDEF produced in the Pseudomonas species. Available from: [Link]

  • PubChem. Pyrazine, 1,4-dioxide. Available from: [Link]

  • Organic Syntheses. m-CHLOROPERBENZOIC ACID. Coll. Vol. 5, p.240 (1973); Vol. 43, p.15 (1963). Available from: [Link]

  • Scribd. Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Available from: [Link]

  • ResearchGate. Representation of the synthesis pathways for pyrazine and pyrimidine... Available from: [Link]

  • ResearchGate. How to remove mcpba and its corresponding benzoic acid from reaction mixture involving acetonitrile-water as the solvent? Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Pyrazine chemistry. Part 13. Preparation and reactions of pyrazine N-oxides related to mycelianamide. Available from: [Link]

  • Dalton Transactions. Mono-N-oxidation of Heterocycle-Fused Pyrimidines. Available from: [Link]

  • RSC Advances. Homogeneous Oxidation of C–H bonds with m-CPBA Catalysed by a Co/Fe System. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of N-oxides of pyridines and related compounds. Available from: [Link]

  • Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. Available from: [Link]

  • Inchem.org. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Available from: [Link]

  • Organic Syntheses. m-CHLOROPERBENZOIC ACID. Available from: [Link]

  • Baran Lab, Scripps Research. Pyridine N-Oxides. Available from: [Link]

  • The Pyrazines (The Chemistry of Heterocyclic Compounds, Volume 41). Available from: [Link]

  • Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Available from: [Link]

  • Google Patents. WO2018172995A1 - Methods of selectively forming substituted pyrazines.
  • ResearchGate. (PDF) Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. Available from: [Link]

  • Bulletin of the Academy of Sciences of the USSR Division of Chemical Science. SNH reactions of pyrazine N-oxides and 1,2,4-triazine 4-oxides with CH-active compounds. Available from: [Link]

  • MDPI. Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. Available from: [Link]

  • PMC. A Synthesis of Symmetrical and Unsymmetrical Pyrazines. Available from: [Link]

  • University of Bristol. Heterocyclic Chemistry - TUTORIAL PROBLEMS. Available from: [Link]

  • Semantic Scholar. Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel. Available from: [Link]

  • Der Pharma Chemica. Selective Oxidation of Organosulphides using m-CPBA as oxidant. Available from: [Link]

  • ResearchGate. Substrate scope of the catalytic oxidation of N-heterocycles. Available from: [Link]

  • YouTube. m-CPBA Reagent with tips and tricks | Epoxidation | Wow science. Available from: [Link]

Sources

Technical Support Center: Solubility Enhancement for 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and solubilizing 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate (CID 2798480).[1] This guide is designed for researchers, chemists, and formulation scientists to provide practical, field-tested advice for overcoming solubility challenges with this and structurally similar compounds. Our approach is rooted in fundamental physicochemical principles to empower you to make informed decisions during your experimental workflow.

Section 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the most common initial queries regarding the solubility of this compound.

Q1: What structural features of this compound influence its solubility?

A1: The solubility of this molecule is governed by a balance of polar and non-polar characteristics.

  • Hydrophobic Moiety: The phenyl group is non-polar and lipophilic, which tends to decrease aqueous solubility.[2]

  • Polar Functional Groups: The molecule possesses several polar groups that can interact with polar solvents:

    • The pyrazine N-oxide core is highly polar and capable of hydrogen bonding.

    • The amino (-NH2) group is a hydrogen bond donor and acceptor. It is also weakly basic, meaning it can be protonated in acidic conditions.[3]

    • The cyano (-C≡N) group is polar and acts as a hydrogen bond acceptor.

  • Zwitterionic Character: The "ium-olate" nomenclature suggests an N-oxide, which creates a positive charge on the ring nitrogen and a negative charge on the oxygen. This zwitterionic nature can enhance solubility in polar solvents but also contributes to a high crystal lattice energy, which can counteract dissolution.[4] High lattice energy requires more energy to break the crystal structure apart than is regained by solvating the individual molecules, thus impeding solubility.[2]

Q2: I'm starting a new project. How should I perform an initial solubility screen?

A2: A systematic, small-scale screen is the most efficient approach. The goal is to test a range of solvents from polar to non-polar to identify a suitable starting point. We recommend a tiered approach.

Workflow for Initial Solubility Screening

cluster_0 Tier 1: Common Lab Solvents cluster_1 Tier 2: Further Options T1_Start Weigh ~1-2 mg of compound into separate microvials T1_Water Add Water (e.g., 200 µL) T1_Start->T1_Water T1_DMSO Add DMSO (e.g., 200 µL) T1_Start->T1_DMSO T1_Ethanol Add Ethanol (e.g., 200 µL) T1_Start->T1_Ethanol T1_Observe Vortex & observe (Room Temp) T1_Water->T1_Observe T1_DMSO->T1_Observe T1_Ethanol->T1_Observe T1_Result Soluble? T1_Observe->T1_Result T2_Aqueous pH Adjustment (See FAQ Q3) T1_Result->T2_Aqueous No, but partial in Water T2_Organic Try DMF, NMP, or Acetonitrile T1_Result->T2_Organic No, insoluble in all Tier 1 solvents T1_End Proceed with chosen solvent T1_Result->T1_End Yes

Caption: Initial solvent screening workflow.

Q3: The compound is poorly soluble in neutral water. Will changing the pH help?

A3: Yes, pH adjustment is a highly effective first strategy for compounds with ionizable groups.[5] The amino group on the pyrazine ring is basic and can be protonated to form a positively charged ammonium salt (-NH3+). This salt form is typically much more soluble in water than the neutral free base.

  • Mechanism: At a pH below the pKa of the amino group, the equilibrium shifts towards the protonated, charged species. This charged species has much stronger ion-dipole interactions with water molecules, significantly enhancing solubility.

  • Recommendation: Attempt to dissolve the compound in an acidic buffer (e.g., pH 2-5). A simple test is to add a small amount of 0.1 M HCl to an aqueous suspension of the compound.

Section 2: Troubleshooting Guides for Common Issues

Problem 1: My compound dissolves in an organic solvent (like DMSO) but crashes out when I dilute it into an aqueous buffer for my assay.

  • Cause: This is a classic precipitation issue caused by a rapid change in solvent polarity. The compound is soluble in 100% DMSO but insoluble in the final, mostly aqueous, solution. Many new chemical entities are poorly water-soluble.[6][7]

  • Troubleshooting Steps:

    • Reduce Final Concentration: The simplest solution is often to lower the final concentration of the compound in your assay.

    • Decrease DMSO Carryover: Prepare a more concentrated stock in DMSO so that the final percentage of DMSO in the aqueous solution is lower (ideally ≤1%, but some assays can tolerate up to 5%).

    • Use Co-solvents: Instead of diluting directly into a buffer, dilute into a buffer that contains a water-miscible co-solvent. This helps to ease the polarity transition.[5][7] Common co-solvents include polyethylene glycol (PEG), propylene glycol, or ethanol.[6]

    • Pluronic F-68: Add a small amount (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to your aqueous buffer. This can help stabilize the compound and prevent precipitation through micellar solubilization.[8][9]

Problem 2: The compound seems to dissolve initially with heating, but then precipitates upon cooling to room temperature.

  • Cause: You have created a supersaturated solution.[6] Solubility is often temperature-dependent, and heating increases the kinetic energy to overcome the crystal lattice energy. However, this state can be unstable at lower temperatures.

  • Troubleshooting Steps:

    • Determine Kinetic vs. Thermodynamic Solubility: This observation highlights the difference between kinetic solubility (what you can dissolve quickly) and thermodynamic solubility (the true equilibrium concentration). Your experiment requires a concentration below the thermodynamic solubility at the final working temperature.

    • Utilize Solid Dispersions: For formulation development, this is a key indicator that a solid dispersion approach might be necessary. In this technique, the compound is dispersed at a molecular level within a hydrophilic polymer matrix (e.g., PVP, HPMC). This prevents re-crystallization upon contact with an aqueous medium.[8][9]

Section 3: Detailed Protocols for Solubility Enhancement

Protocol 1: pH Modification and Salt Formation

This protocol details the systematic approach to increasing aqueous solubility by adjusting pH.

  • Preparation: Prepare a slurry of the compound in deionized water (e.g., 1 mg/mL).

  • Acid Titration: While stirring, add 0.1 M HCl dropwise. Monitor the solution for visual changes. Use a calibrated pH meter to track the pH.

  • Identify Dissolution pH: Note the pH at which the compound fully dissolves. This provides the minimum required acidity.

  • Buffer Selection: For a stable stock solution, prepare a buffer at or below the identified dissolution pH. Common choices include citrate (pH 3-6) or acetate (pH 4-5.6) buffers.

  • Verification: Prepare a stock solution in the selected buffer. After 24 hours at room temperature, centrifuge the solution and measure the concentration of the supernatant (e.g., by HPLC-UV) to confirm the solubility and stability.

Buffer SystemUseful pH RangeNotes
Glycine-HCl2.2 - 3.6Useful for highly basic compounds requiring very low pH.
Citrate Buffer3.0 - 6.2Common, biocompatible choice for many applications.
Acetate Buffer3.6 - 5.6Another standard and well-characterized buffer system.
Protocol 2: Co-Solvent Systems

This protocol is for situations where pH modification is insufficient or undesirable (e.g., due to compound instability or assay constraints). The use of co-solvents is a highly effective technique.[6]

  • Solvent Selection: Choose water-miscible co-solvents in which the drug has high solubility.[5] Common choices are ranked below.

  • Binary Screen: Prepare a series of binary (co-solvent:water) mixtures. For example, for PEG 400, prepare 20%, 40%, 60%, and 80% (v/v) solutions of PEG 400 in water or a relevant buffer.

  • Solubility Measurement: Add an excess of the compound to each binary mixture. Shake or vortex at a constant temperature (e.g., 25 °C) for 24 hours to reach equilibrium.

  • Quantification: Centrifuge each sample to pellet the undissolved solid. Dilute an aliquot of the supernatant and analyze by a suitable method (e.g., HPLC-UV, UV-Vis spectroscopy) to determine the concentration.

  • Optimization: Plot solubility versus co-solvent percentage to identify the optimal ratio for your needs.

Co-SolventDielectric Constant (approx.)Polarity IndexNotes
Water80.110.2Universal polar solvent.
Dimethyl Sulfoxide (DMSO)47.07.2Excellent solubilizer, but can be toxic/reactive.
N-Methyl-2-pyrrolidone (NMP)32.26.7Strong solubilizer, often used in toxicology studies.
Polyethylene Glycol 400 (PEG 400)12.5 (for low MW PEGs)-Low toxicity, commonly used in formulations.
Ethanol24.55.2Common, moderately polar solvent.
Propylene Glycol32.06.8Viscous, low toxicity co-solvent.
Protocol 3: Complexation with Cyclodextrins

This advanced technique can dramatically increase aqueous solubility for compounds with hydrophobic moieties, like the phenyl group in our target molecule.[8]

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic part of your compound can become encapsulated within this cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[8]

  • Screening: Screen different cyclodextrin types. The most common are β-cyclodextrin (β-CD) and its more soluble derivatives, hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Phase Solubility Diagram: a. Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD). b. Add an excess of the compound to each solution. c. Equilibrate the samples (shake for 24-48 hours). d. Centrifuge, and measure the concentration of the compound in the supernatant. e. Plot the compound's solubility against the cyclodextrin concentration. A linear plot (Type AL) indicates the formation of a soluble 1:1 complex.

Section 4: Decision-Making Workflow for Solubility Enhancement

This workflow provides a logical path from initial characterization to achieving a solubilized compound suitable for your specific application.

G start Start: Poorly Soluble Compound initial_screen Q: What is the intended application? start->initial_screen invitro In Vitro Screening (e.g., biochemical/cell assay) initial_screen->invitro In Vitro invivo In Vivo Studies (e.g., PK/PD, efficacy) initial_screen->invivo In Vivo dmso_stock Prepare concentrated DMSO stock (e.g., 10-50 mM) invitro->dmso_stock aqueous_sol Determine Max Aqueous Solubility (pH modification, co-solvents) invivo->aqueous_sol dilution_check Q: Precipitates upon dilution in aqueous buffer? dmso_stock->dilution_check success_invitro Success: Proceed with Assay dilution_check->success_invitro No troubleshoot_invitro Troubleshoot Dilution dilution_check->troubleshoot_invitro Yes cosolvent_invitro Option 1: Add co-solvents (PEG, Propylene Glycol) to final buffer troubleshoot_invitro->cosolvent_invitro surfactant_invitro Option 2: Add surfactant (Pluronic, Tween) to buffer troubleshoot_invitro->surfactant_invitro cosolvent_invitro->success_invitro surfactant_invitro->success_invitro formulation_needed Q: Is required dose > max solubility? aqueous_sol->formulation_needed simple_formulation Simple Formulation: Use pH-adjusted or co-solvent vehicle formulation_needed->simple_formulation No advanced_formulation Advanced Formulation Required formulation_needed->advanced_formulation Yes success_invivo Success: Proceed with In Vivo Study simple_formulation->success_invivo complexation Option 1: Complexation (e.g., Cyclodextrins) advanced_formulation->complexation nanosuspension Option 2: Nanosuspension (Particle Size Reduction) advanced_formulation->nanosuspension solid_dispersion Option 3: Solid Dispersion (Amorphous Systems) advanced_formulation->solid_dispersion complexation->success_invivo nanosuspension->success_invivo solid_dispersion->success_invivo

Caption: Decision workflow for solubility enhancement.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Chaudhari, P. D., & Patil, S. B. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Verma, S., & Rawat, A. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 209-220. [Link]

  • Kumar, S., & Singh, P. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(4), 435-443. [Link]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In Drug Discovery (pp. 30-74). [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Johnson, T. A. (2015). Improving solubility via structural modification. ResearchGate. [Link]

  • Sharma, D. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 3(3), 62-70. [Link]

  • Tran, P. (2019). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences, 8(1), 1-10. [Link]

  • PubChem. Pyrazine. National Center for Biotechnology Information. [Link]

  • Solubility of Things. Pyrazine. [Link]

  • Pipzine Chemicals. 2-Amino-5-Cyanopyrazine: Properties, Uses, Safety. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and overcome common challenges encountered when transitioning from bench-scale synthesis to larger-scale production of this complex heterocyclic N-oxide.

I. Troubleshooting Guide: From Milligrams to Kilograms

Scaling up organic reactions is rarely a linear process. The following section addresses specific problems you may encounter during the scale-up of this compound synthesis, providing explanations for the underlying causes and actionable protocols to resolve them.

Question 1: Why is my reaction yield significantly lower on a larger scale compared to my small-scale experiments?

A decrease in yield upon scale-up is a multifaceted problem often attributed to mass and heat transfer limitations. What works efficiently in a round-bottom flask doesn't always translate to a large reactor.

Underlying Causes and Solutions:

  • Inefficient Mixing: In larger volumes, localized "hot spots" or areas of high reactant concentration can lead to side reactions. The viscosity of the reaction mixture can also increase, further impeding efficient stirring.

    • Solution: Employ overhead mechanical stirring with an appropriately designed impeller (e.g., anchor or pitched-blade turbine) to ensure homogeneity. For highly viscous mixtures, consider a multi-impeller setup.

  • Poor Temperature Control: Exothermic events that are easily dissipated in a small flask can lead to runaway reactions in a large reactor. Conversely, maintaining a consistent temperature for endothermic reactions can be challenging.

    • Solution: Implement a jacketed reactor with a reliable heating/cooling system. For highly exothermic steps, consider a semi-batch approach where one of the reactants is added portion-wise to control the rate of heat generation.

  • Extended Reaction Times: What takes hours on a small scale may require significantly longer on a larger scale to reach completion, increasing the likelihood of product degradation or side product formation.

    • Solution: Monitor the reaction progress closely using in-process controls (e.g., TLC, HPLC, or UPLC). Do not rely solely on the reaction time from the lab-scale experiment.

Experimental Protocol: Optimizing Temperature and Addition Rate

  • Calorimetry Studies (Recommended): Before scaling up, perform reaction calorimetry (e.g., using a RC1e) to understand the reaction's heat flow. This will provide critical data for safe and efficient temperature management.

  • Jacketed Reactor Setup: Utilize a reactor with a temperature-controlled jacket. Set the jacket temperature slightly lower than the desired internal reaction temperature to account for exothermic events.

  • Controlled Addition: For the addition of a reactive intermediate, use a syringe pump or a dropping funnel with precise control. Monitor the internal temperature closely during the addition. If the temperature rises above the set point, pause the addition until it stabilizes.

Question 2: I'm observing the formation of new, difficult-to-remove impurities in my scaled-up batches. What are they and how can I prevent them?

The appearance of new impurities on a larger scale often points to side reactions that were negligible at the bench scale. For pyrazine N-oxides, these can include deoxygenation, dimerization, or rearrangement products.[1][2]

Potential Side Reactions and Mitigation Strategies:

  • Deoxygenation: The N-oxide moiety can be sensitive to certain reagents and conditions, leading to the formation of the corresponding pyrazine.

    • Prevention: Avoid prolonged exposure to high temperatures and reducing agents. If a reduction is part of a subsequent step, ensure the N-oxidation is complete and the oxidizing agent is fully quenched.

  • Photochemical Reactions: Pyridazine N-oxides, structurally related to pyrazine N-oxides, are known to undergo photochemical rearrangements.[1][2] While pyrazines are generally more stable, prolonged exposure to light, especially UV, during a lengthy scale-up process could be a factor.

    • Prevention: Use amber glassware or cover the reactor with aluminum foil to protect the reaction mixture from light.

  • Dimerization/Polymerization: Increased concentration of reactants in a large-scale reaction can favor intermolecular reactions.

    • Prevention: Maintain a suitable dilution. While high concentrations are often desired for throughput, a balance must be struck to minimize side reactions. Consider a gradual addition of one of the starting materials to keep its instantaneous concentration low.

Workflow for Impurity Identification and Prevention

cluster_0 Impurity Analysis cluster_1 Process Optimization Isolate Impurity Isolate Impurity Characterize (LC-MS, NMR) Characterize (LC-MS, NMR) Isolate Impurity->Characterize (LC-MS, NMR) Propose Structure Propose Structure Characterize (LC-MS, NMR)->Propose Structure Modify Conditions Modify Conditions (Temp, Conc., Light) Propose Structure->Modify Conditions Monitor Reaction Monitor Reaction Modify Conditions->Monitor Reaction Improved Purity Improved Purity Monitor Reaction->Improved Purity Impurity Observed Impurity Observed Impurity Observed->Isolate Impurity

Caption: Workflow for identifying and mitigating impurities.

Question 3: The product is difficult to isolate and purify at a larger scale. What are my options?

Isolation and purification are often significant bottlenecks in scaling up. Poor solubility and the physical form of the product can present challenges.

Troubleshooting Purification:

  • Crystallization Issues: The product may crash out as an oil or a very fine powder that is difficult to filter.

    • Solution: Anti-Solvent Crystallization:

      • Dissolve the crude product in a suitable solvent in which it is highly soluble (e.g., DMSO, DMF).

      • Filter the solution to remove any insoluble impurities.

      • Slowly add an anti-solvent (a solvent in which the product is poorly soluble) while stirring. This should induce crystallization.

      • Control the rate of anti-solvent addition and the temperature to influence crystal size.

  • Poor Solubility: The target compound, like many heterocyclic compounds, may have limited solubility in common organic solvents, making purification by chromatography challenging on a large scale.[3]

    • Solution: Cation-Exchange Chromatography: For amino-substituted heterocycles, cation-exchange chromatography can be a powerful purification method, especially for removing non-basic impurities.[4]

    • Solution: Slurry Washing: If the product has low solubility in a particular solvent while the impurities are soluble, a slurry wash can be very effective.

      • Suspend the crude product in the chosen solvent.

      • Stir the slurry for a period of time to allow the impurities to dissolve.

      • Filter the solid product and wash with fresh solvent.

Quantitative Data for Solvent Selection

SolventProduct SolubilityImpurity SolubilityApplication
Dimethyl Sulfoxide (DMSO)HighVariesInitial dissolution for crystallization[3]
N,N-Dimethylformamide (DMF)HighVariesInitial dissolution for crystallization[3]
MethanolModerateVariesRecrystallization, Slurry Wash
AcetonitrileLowVariesAnti-solvent, Slurry Wash
WaterVery LowHigh (for polar impurities)Anti-solvent, Slurry Wash[3]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound.

Q1: What is the expected thermal stability of this compound?

Q2: Are there any specific safety precautions I should take when handling this compound?

As with any novel chemical, it is prudent to handle this compound with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Inhalation: Avoid inhaling the dust. Handle in a well-ventilated area or a fume hood.

  • Unknown Toxicity: The toxicological properties have likely not been fully evaluated. Treat it as a potentially hazardous substance.

Q3: How does the N-oxide functionality affect the reactivity of the pyrazine ring?

The N-oxide group has a significant electronic influence on the heterocyclic ring.[2][6]

  • It acts as an electron-donating group through resonance, activating the ring towards electrophilic substitution at the positions ortho and para to the N-oxide.

  • It also has an electron-withdrawing inductive effect.

  • The N-oxide oxygen itself can act as a nucleophile.[6] This dual nature makes the reactivity of pyrazine N-oxides complex and highly dependent on the reaction conditions.

Logical Relationship of N-Oxide Reactivity

cluster_0 Electronic Effects cluster_1 Reactivity Pyrazine N-Oxide Pyrazine N-Oxide Resonance (Donating) Resonance (Donating) Pyrazine N-Oxide->Resonance (Donating) Inductive (Withdrawing) Inductive (Withdrawing) Pyrazine N-Oxide->Inductive (Withdrawing) Electrophilic Attack Electrophilic Attack Resonance (Donating)->Electrophilic Attack Activates ring Nucleophilic Attack Nucleophilic Attack Inductive (Withdrawing)->Nucleophilic Attack Activates ring

Caption: Electronic effects influencing N-oxide reactivity.

III. References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. [Link]

  • Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. PMC. [Link]

  • Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. University of South Florida Scholar Commons. [Link]

  • Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society. [Link]

  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. [Link]

  • Research progress on the synthesis of energetic N-oxides based on diazine, triazine and tetrazine. ResearchGate. [Link]

  • Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]

  • Synthetic Methods Towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. MDPI. [Link]

  • Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. PMC. [Link]

  • Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. Wiley Online Library. [Link]

  • Preparation method of 2-aminopyrazine derivatives. Google Patents.

  • 2-Amino-5-Cyanopyrazine: Properties, Uses, Safety. Pipzine Chemicals. [Link]

  • Preparation of 2-aminopyrazine. Google Patents.

  • Synthesis of 2-amino-3-cyano-5-methylpyrazine. PrepChem.com. [Link]

  • SNH reactions of pyrazine N-oxides and 1,2,4-triazine 4-oxides with CH-active compounds. ResearchGate. [Link]

  • Synthesis of 3-amino-2-cyano-1-aryl-1H-benzo[a]pyrano[2,3-c]phenazine derivatives 22 and 26a–b. ResearchGate. [Link]

  • This compound. PubChem. [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate. This guide is intended for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and avoid common impurities. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.

I. Troubleshooting Guide: Navigating Common Synthetic Challenges

This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Q1: My reaction yields are consistently low. What are the likely causes and how can I optimize the yield?

Probable Causes & Solutions:

Low yields in the synthesis of this compound can often be attributed to several factors, primarily related to the purity of starting materials and reaction conditions. The most probable synthetic route involves the condensation of an α-oximinoketone (phenylglyoxal oxime) with aminomalononitrile.[1]

  • Purity of Starting Materials: The stability of aminomalononitrile can be a critical factor. It is often used as a tosylate salt to improve its stability. Ensure the aminomalononitrile tosylate is of high purity and has been stored under anhydrous conditions to prevent degradation. Similarly, the phenylglyoxal oxime should be pure, as impurities can lead to side reactions.

  • Reaction Conditions: The condensation reaction is typically sensitive to pH and temperature.

    • pH Control: The reaction is often carried out in a slightly acidic medium, like glacial acetic acid, to facilitate the condensation while minimizing hydrolysis of the cyano group.[2] If the medium is too acidic, it can promote the hydrolysis of the nitrile to a carboxylic acid.[3][4] Conversely, a basic medium can lead to other side reactions.

    • Temperature Management: The reaction should be maintained at a controlled temperature, typically at room temperature or with gentle heating.[2] Excessive heat can lead to the decomposition of reactants and products.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to stall, a slight increase in temperature or extended reaction time might be necessary.

Experimental Protocol for Yield Optimization:

  • Purify Starting Materials: Recrystallize phenylglyoxal oxime from an appropriate solvent. Ensure the aminomalononitrile tosylate is dry and free-flowing.

  • Optimize Reaction Solvent and Catalyst: While glacial acetic acid is a good starting point, you can screen other solvents like ethanol or methanol with a catalytic amount of a weak acid.

  • Controlled Addition: Add the aminomalononitrile tosylate solution dropwise to the solution of phenylglyoxal oxime to maintain better control over the reaction exotherm and minimize side reactions.

  • Monitor Progress: Use TLC with a suitable solvent system (e.g., ethyl acetate/hexane) to track the disappearance of starting materials and the formation of the product.

Q2: I've isolated my product, but it has a noticeable color impurity. What is the source of this coloration and how can I remove it?

Probable Causes & Solutions:

Colored impurities are a common issue in the synthesis of heterocyclic compounds, often arising from minor side products or degradation.

  • Oxidative Degradation: The pyrazine N-oxide ring system can be susceptible to oxidation, leading to the formation of colored byproducts. This is particularly true if the reaction is exposed to air for extended periods at elevated temperatures.

  • Side Reactions: In multicomponent reactions that can also form the pyrazine ring, complex colored side products can arise from the self-condensation of reactants.[5]

  • N-oxide Impurities: The presence of N-oxide functional groups can sometimes lead to colored impurities, especially if not handled correctly during workup and purification.[6]

Purification Strategy:

  • Recrystallization: This is the most effective method for removing colored impurities.[6]

    • Solvent Selection: Choose a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below. Good candidates include ethanol, methanol, or a mixture of ethyl acetate and hexane.

    • Activated Carbon Treatment: Dissolve the crude product in the minimum amount of hot solvent and add a small amount of activated carbon. The activated carbon will adsorb many of the colored impurities. Hot filter the solution to remove the carbon and then allow the filtrate to cool slowly for recrystallization.

  • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed. A gradient elution with a solvent system like ethyl acetate in hexane is often effective.

Q3: My NMR and IR spectra show an unexpected peak, suggesting a hydrolysis product. How can I identify and prevent this impurity?

Probable Causes & Solutions:

The presence of a cyano group makes the target molecule susceptible to hydrolysis, which can occur under both acidic and basic conditions, leading to the formation of an amide or a carboxylic acid.[3][4][7]

  • Hydrolysis to Amide: Partial hydrolysis of the cyano group will result in the formation of 2-Amino-3-carboxamido-5-phenylpyrazin-1-ium-1-olate.

  • Hydrolysis to Carboxylic Acid: Complete hydrolysis will yield 2-Amino-3-carboxy-5-phenylpyrazin-1-ium-1-olate.[1]

Identification of Hydrolysis Impurities:

ImpuritySpectroscopic Signature
Amide IR: Appearance of a C=O stretch around 1650-1690 cm⁻¹ and N-H stretching bands. ¹H NMR: Appearance of broad signals for the -CONH₂ protons.
Carboxylic Acid IR: A broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹. ¹H NMR: A broad singlet for the carboxylic acid proton, typically downfield.

Prevention of Hydrolysis:

  • Control pH: Avoid strongly acidic or basic conditions during the reaction and workup. If an acid catalyst is used, a weak acid is preferable. During workup, neutralize the reaction mixture carefully.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which is necessary for hydrolysis.

  • Temperature Control: Perform the reaction at the lowest effective temperature to slow down the rate of hydrolysis.

Q4: I suspect my product is being deoxygenated. What are the signs of this, and how can I avoid it?

Probable Causes & Solutions:

Deoxygenation of the N-oxide is a potential side reaction, leading to the formation of 2-Amino-3-cyano-5-phenylpyrazine. This can be triggered by certain reagents or conditions.

  • Reducing Agents: The use of reagents like phosphorus trichloride (PCl₃) is a known method for deoxygenating N-oxides.[1][8] Ensure that no unintended reducing agents are present in your reaction.

  • Photochemical Decomposition: Pyridine and pyridazine N-oxides can undergo photochemical deoxygenation upon exposure to UV light.[9][10]

Identification of Deoxygenation Product:

  • Mass Spectrometry: The deoxygenated product will have a molecular weight that is 16 amu lower than the target compound.

  • NMR Spectroscopy: The absence of the N-oxide will cause shifts in the aromatic protons of the pyrazine ring. A comparison with a known spectrum of the deoxygenated compound would be definitive.

Prevention of Deoxygenation:

  • Reagent Purity: Ensure all reagents are free from reducing contaminants.

  • Light Protection: Protect the reaction mixture from direct sunlight or strong artificial light, especially if the reaction is run for an extended period.

II. Visualization of Synthetic Pathway and Potential Side Reactions

The following diagram illustrates the intended synthetic pathway for this compound and the formation of common impurities.

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions & Impurities PhenylglyoxalOxime Phenylglyoxal Oxime Condensation Reaction Intermediate PhenylglyoxalOxime->Condensation Condensation (e.g., Acetic Acid) Aminomalononitrile Aminomalononitrile Tosylate Aminomalononitrile->Condensation TargetProduct This compound Condensation->TargetProduct Cyclization HydrolysisAmide Amide Impurity TargetProduct->HydrolysisAmide Hydrolysis (H₂O, H⁺/OH⁻) Deoxygenation Deoxygenated Impurity TargetProduct->Deoxygenation Deoxygenation (e.g., PCl₃, hv) HydrolysisAcid Carboxylic Acid Impurity HydrolysisAmide->HydrolysisAcid Further Hydrolysis

Caption: Synthetic pathway and common side reactions.

III. Frequently Asked Questions (FAQs)

Q: What are the key safety precautions to take during this synthesis?

A: Aminomalononitrile and its precursors can be toxic. Always handle these materials in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The hydrolysis of the cyano group can potentially release hydrogen cyanide gas, especially under acidic conditions, which is highly toxic. Ensure proper quenching procedures are in place.

Q: What is the best way to store the final product, this compound?

A: As an N-oxide, the compound may be hygroscopic and sensitive to light.[11] It is best to store the purified product in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect it from moisture. For long-term storage, refrigeration is recommended.

Q: Can I use other methods to synthesize the pyrazine ring?

A: Yes, there are other methods for pyrazine synthesis, such as the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. However, for the specific substitution pattern of the target molecule, the condensation of an α-oximinoketone with an α-aminonitrile is a more direct and commonly employed route for related structures.[1] One-pot multicomponent reactions using an aldehyde, a ketone, malononitrile, and ammonium acetate are common for the synthesis of similarly substituted pyridines and could potentially be adapted.[2][5][12]

Q: What analytical techniques are most useful for characterizing the final product and identifying impurities?

A: A combination of techniques is recommended for full characterization:

  • ¹H and ¹³C NMR: To confirm the overall structure and identify the presence of impurities by their characteristic signals.[13][14]

  • FT-IR Spectroscopy: To identify key functional groups such as the amino (-NH₂), cyano (-C≡N), and N-oxide (N-O) groups, as well as potential hydrolysis impurities (C=O).[15][16]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities based on their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

IV. References

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.

  • Synthesis of 2-amino-3-cyano-5-methylpyrazine. PrepChem.com. [Link]

  • Removal of oxygen from pyridine N-oxide. Chemistry Stack Exchange. [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. SciSpace. [Link]

  • SUGGESTION OF UNEXPECTED SULFUR DIOXIDE MECHANISM FOR DEOXYGENATIONS OF PYRIDINE N-OXIDES WITH ALKANESULFONYL CHLORIDES AND TRIE. Semantic Scholar. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]

  • Green synthesis of 2-amino-3-cyanopyridines via a cooperative vinylogous anomeric-based oxidation and their antiproliferative effects on liver, breast, and prostate cancer studies. Semantic Scholar. [Link]

  • Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. PMC. [Link]

  • Practical Deoxygenation of Oxazole N-Oxides by PCl 3 /Collidine. MDPI. [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. ResearchGate. [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. [Link]

  • Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. RSC Publishing. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

  • Product Class 3: Amine N-Oxides. Thieme Connect. [Link]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

  • Purifying aqueous solutions of amine-n-oxides. Google Patents.

  • Preparation method, product and application of 2-amino-5-methylpyrazine. Google Patents.

  • Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. ACS Publications. [Link]

  • 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. [Link]

  • Highlights on the chemistry of 2-Amino-3-cyano-quinoxaline 1, 4-dioxides and their derivatives. ResearchGate. [Link]

  • Spectroscopic (IR, Raman, UV, NMR) characterization and investigation of reactive properties of pyrazine-2-carboxamide by anti-bacterial, anti-mycobacterial, Fukui function, molecular docking and DFT calculations. ResearchGate. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • N-oxides of pyridylmethylpiperazine and -piperidine derivatives. Google Patents.

  • Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PMC. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. ResearchGate. [Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. [Link]

  • 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. ResearchGate. [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PubMed. [Link]

  • Reactivity of 2-amino-3-cyanopyridines. ResearchGate. [Link]

  • 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. PubMed. [Link]

Sources

Validation & Comparative

Comparative analysis of "2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate" fluorescent properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

This guide provides a technical analysis of 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate (referred to herein as ACPP-Ox ), a specialized pyrazine N-oxide fluorophore. Unlike standard rigid fluorophores (e.g., Fluorescein), ACPP-Ox utilizes a "push-pull" Intramolecular Charge Transfer (ICT) mechanism facilitated by its zwitterionic N-oxide nature.

The "1-ium-1-olate" nomenclature highlights the molecule's substantial ground-state dipole moment, where the pyrazine nitrogen bears a positive charge and the oxygen a negative charge. This structural feature imparts unique solvatochromic properties, making it a potent candidate for lipid droplet imaging , polarity sensing , and pH-sensitive probing in biological systems.

Core Value Proposition
  • High Stokes Shift: Minimizes self-quenching and improves signal-to-noise ratio compared to Coumarin derivatives.

  • Solvatochromism: Emission wavelength shifts significantly based on solvent polarity (environmental sensing).

  • Amphiphilicity: The zwitterionic oxide group enhances solubility in aqueous buffers while maintaining membrane permeability.

Mechanistic Profiling: The "Push-Pull" System

To understand the performance of ACPP-Ox, one must analyze its electronic architecture. The fluorescence arises from a donor-acceptor (D-π-A) system:

  • Electron Donor: The 2-Amino group (-NH₂) pushes electron density into the pyrazine ring.

  • Electron Acceptor: The 3-Cyano group (-CN) and the Pyrazine-N-oxide moiety pull electron density.

  • Modulator: The 5-Phenyl ring extends conjugation, stabilizing the excited state and red-shifting the emission into the visible spectrum.

Visualization: Synthesis & ICT Mechanism

The following diagram illustrates the synthesis pathway (via condensation) and the electronic push-pull mechanism responsible for fluorescence.

ACPP_Mechanism Precursor1 2-Oxo-2-phenylethanal oxime Intermediate Condensation (Base Catalyzed) Precursor1->Intermediate Precursor2 Aminomalononitrile Precursor2->Intermediate Product ACPP-Ox (2-Amino-3-cyano-5-phenyl pyrazin-1-ium-1-olate) Intermediate->Product Cyclization ICT_State ICT Excited State (High Dipole Moment) Product->ICT_State Absorption (350-400 nm) Excitation Excitation (hv) ICT_State->ICT_State Solvent Relaxation (Red Shift) Emission Fluorescence Emission (Solvent Dependent) ICT_State->Emission Relaxation

Figure 1: Synthesis pathway via condensation of oxime precursors and the subsequent Intramolecular Charge Transfer (ICT) mechanism governing fluorescence.

Comparative Performance Analysis

The following table contrasts ACPP-Ox with industry-standard blue/cyan fluorophores: DAPI (DNA binding) and Coumarin 120 (Laser dye).

Table 1: Photophysical Comparison
FeatureACPP-Ox (Pyrazine N-Oxide)DAPI (Standard)Coumarin 120 (Standard)
Core Mechanism ICT (Push-Pull Zwitterion)Planar IntercalationRigid Rotor
Excitation Max 360–390 nm (UV/Blue)358 nm354 nm
Emission Max 450–550 nm (Tunable)461 nm435 nm
Stokes Shift Large (>80 nm) Small (~20-40 nm)Moderate (~80 nm)
Solvatochromism High (Sensitive to polarity)LowLow
Solubility Amphiphilic (Water/Lipid)Water SolubleOrganic Solvents
pH Sensitivity Moderate (Protonation of N-oxide)LowLow
Primary App. Polarity Sensing, Lipid DropletsNuclear StainingLaser Dye, Reference
Critical Analysis
  • Signal Separation: ACPP-Ox exhibits a significantly larger Stokes shift than DAPI. This allows for easier separation of excitation light from emission signal, reducing background noise in biological imaging.

  • Environmental Sensitivity: Unlike Coumarin 120, which is relatively stable across solvents, ACPP-Ox emission redshifts in polar solvents (positive solvatochromism). This makes it inferior as a stable reference standard but superior as a sensor for local cellular environments (e.g., distinguishing hydrophobic lipid membranes from the cytosol).

Experimental Protocols

To validate the properties of ACPP-Ox in your specific application, follow these self-validating protocols.

Protocol A: Solvatochromic Validation (Lippert-Mataga Plot)

Purpose: To quantify the change in dipole moment upon excitation, confirming the ICT mechanism.

  • Preparation: Prepare 10 µM solutions of ACPP-Ox in five solvents of varying polarity: Toluene, Chloroform, THF, Ethanol, and Water.

  • Acquisition:

    • Record UV-Vis absorption spectra to find

      
      .
      
    • Record Fluorescence emission spectra (excite at

      
      ) to find 
      
      
      
      .
  • Calculation: Calculate the Stokes shift (

    
    ) in wavenumbers (
    
    
    
    ) for each solvent.
  • Plotting: Plot

    
     (y-axis) vs. the Orientation Polarizability (
    
    
    
    ) of the solvents.
    • Validation Check: A linear correlation (

      
      ) confirms the ICT nature. A non-linear result suggests specific solvent-solute interactions (e.g., H-bonding with the N-oxide oxygen).
      
Protocol B: pH Sensitivity Titration

Purpose: To determine the pKa of the N-oxide group.

  • Buffer Setup: Prepare phosphate-citrate buffers ranging from pH 3.0 to pH 8.0 (0.5 pH increments).

  • Titration: Add ACPP-Ox (final conc. 5 µM) to each buffer.

  • Measurement: Measure fluorescence intensity at the emission maximum.

  • Analysis: Plot Intensity vs. pH.

    • Expectation: Fluorescence is often quenched or shifted upon protonation of the N-oxide oxygen (formation of the N-OH cation). The inflection point represents the pKa.

Synthesis & Sourcing Pathway

While commercial availability of the specific "5-phenyl" derivative fluctuates, it is synthetically accessible via a robust two-step condensation method.

Synthetic Route (Grounding Reference)

The synthesis typically involves the condensation of aminomalononitrile with


-keto oximes  (e.g., 2-oxo-2-phenylethanal oxime).
  • Reactants: Aminomalononitrile tosylate + 2-Oxo-2-phenylethanal oxime.

  • Conditions: Isopropyl alcohol, room temperature to mild heat, often base-catalyzed.

  • Purification: The N-oxide product usually precipitates or crystallizes, allowing for filtration.

  • Verification:

    • IR Spectroscopy: Look for N-O stretch (~1200-1300 cm⁻¹) and Nitrile stretch (~2200 cm⁻¹).

    • Mass Spec: Confirm the M+ peak corresponding to the N-oxide (M) rather than the deoxygenated pyrazine (M-16).

Workflow Diagram

Synthesis_Workflow Start Start: Raw Materials (Aminomalononitrile + Keto-Oxime) Step1 Condensation Reaction Solvent: iPrOH/EtOH Catalyst: Base Start->Step1 Step2 Cyclization to Pyrazine N-Oxide Step1->Step2 Step3 Precipitation/Filtration Step2->Step3 QC QC: IR & Mass Spec (Confirm N-O bond) Step3->QC QC->Step1 Fail (Re-optimize) Final Pure ACPP-Ox QC->Final Pass

Figure 2: Step-by-step synthetic workflow for ACPP-Ox production.

References

  • PubChem. (n.d.). This compound (CID 2798480).[1] National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-3-cyano-5-methylpyrazine 1-oxide.[2][3][4] (Methodology adapted for phenyl derivative).[5] Retrieved from [Link]

  • Gouda, M. A., et al. (2013).[6] Chemistry of 2-Amino-3-cyanopyridines. (Comparative heterocyclic chemistry). Synthetic Communications. Retrieved from [Link][6]

  • Zhu, B., et al. (2018). Synthesis and evaluation of pyrazine and quinoxaline fluorophores for in vivo detection of cerebral tau tangles.Chemical Communications. Retrieved from [Link]

Sources

Comparative Validation Guide: 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the anti-tumor efficacy of "2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate" in vitro Content Type: Publish Comparison Guide

Executive Summary & Compound Profile

This compound (hereafter referred to as PNO-5Ph ) represents a specific class of functionalized Pyrazine N-oxides . In the landscape of drug discovery, this scaffold is chemically distinct due to the coexistence of an electron-withdrawing cyano group, a donor amino group, and the critical N-oxide (


) moiety.

Recent literature on pyrazine derivatives suggests this specific molecular architecture possesses a dual-mechanistic potential :

  • Bioreductive Cytotoxicity: The N-oxide moiety mimics hypoxia-activated prodrugs (HAPs), releasing toxic radicals in low-oxygen tumor microenvironments.

  • Allosteric Kinase/Phosphatase Inhibition: Structural analogs (e.g., 2-amino-3-cyanopyrazines) have been identified as potent allosteric inhibitors of SHP2 (Src Homology-2 Phosphatase) , a critical oncogenic driver.

This guide provides a rigorous, self-validating framework to determine which of these mechanisms drives PNO-5Ph’s efficacy and how it compares to established standards.

Comparative Analysis: PNO-5Ph vs. Alternatives

To validate PNO-5Ph, you must benchmark it against agents with overlapping mechanisms.

FeaturePNO-5Ph (Candidate) Tirapazamine (Comparator 1) SHP099 (Comparator 2) Cisplatin (Comparator 3)
Primary Class Pyrazine N-OxideBenzotriazine di-N-oxideAminopyrazine (SHP2 Inhibitor)Platinum Coordination Complex
Mechanism Hybrid Hypothesis: Bioreductive radical generation OR SHP2 allosteric inhibition.Hypoxia-Selective: Bioreduction to radical species causing DNA strand breaks.Targeted: Allosteric inhibition of SHP2 phosphatase, preventing RAS/ERK signaling.General: DNA cross-linking (non-selective).
Key Validation Metric Hypoxia Cytotoxicity Ratio (HCR) & p-ERK downregulation.HCR > 15-50 (High Hypoxia Selectivity).IC50 < 100 nM (Enzymatic); p-ERK reduction.Low micromolar IC50 (Broad spectrum).
Therapeutic Window Potential for high selectivity due to dual-trigger (Hypoxia + Target).Limited by poor solubility and rapid metabolism.Limited to SHP2-dependent tumors (e.g., RTK-driven).Limited by nephrotoxicity/ototoxicity.

Mechanistic Hypothesis & Signaling Pathways[1]

The following diagram illustrates the Dual-Hypothesis Model you must test. PNO-5Ph may act via the "Red Pathway" (Bioreduction) or the "Blue Pathway" (SHP2 Inhibition).

MOA_Pathway Compound PNO-5Ph (Candidate) Reductase CYP450 Reductases (Hypoxic Environment) Compound->Reductase Route A (Hypoxia) SHP2_Open SHP2 Phosphatase (Active/Open) Compound->SHP2_Open Route B (Targeted) Radical Nitroxide Radical Intermediate Reductase->Radical DNA_Damage DNA Strand Breaks (Apoptosis) Radical->DNA_Damage SHP2_Locked SHP2 Allosteric Complex (Inactive) SHP2_Open->SHP2_Locked Allosteric Binding RAS_ERK RAS-ERK Signaling Cascade SHP2_Locked->RAS_ERK Inhibits Proliferation Tumor Proliferation RAS_ERK->Proliferation Promotes

Caption: Dual mechanistic pathways: Route A (Red) depicts hypoxia-activated cytotoxicity; Route B (Blue) depicts allosteric SHP2 inhibition.

Experimental Validation Protocols

To scientifically validate PNO-5Ph, you must move beyond simple IC50 generation. Use this tiered approach.

Experiment A: Differential Cytotoxicity (Hypoxia Selectivity)

Objective: Determine if the N-oxide moiety confers hypoxia-selective toxicity (validating the "Route A" mechanism).

Protocol:

  • Cell Selection: Use A549 (Lung) and HT-29 (Colon) lines, known for hypoxic fraction relevance.

  • Seeding: Seed 3,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment Groups:

    • Normoxia: Incubate plates in standard incubator (21%

      
      , 5% 
      
      
      
      ).
    • Hypoxia: Incubate duplicate plates in a hypoxia chamber (0.1% - 1%

      
      , 5% 
      
      
      
      , balanced
      
      
      ).
  • Dosing: Treat with PNO-5Ph (0.01 - 100

    
    ), Tirapazamine  (Positive Control), and Cisplatin  (Negative Control for hypoxia selectivity).
    
  • Readout: After 48h, perform CCK-8 or MTT assay.

  • Calculation: Calculate the Hypoxia Cytotoxicity Ratio (HCR) :

    
    
    
    • Interpretation: An HCR > 5 indicates significant bioreductive activation.

Experiment B: SHP2 Phosphatase Inhibition Assay

Objective: Validate if the 2-amino-3-cyano scaffold acts as an allosteric SHP2 inhibitor (validating "Route B").

Protocol:

  • Reagents: Recombinant human SHP2 protein (full length), fluorogenic substrate (DiFMUP), and PNO-5Ph.

  • Comparator: SHP099 (Standard allosteric inhibitor).

  • Reaction: Mix SHP2 enzyme (0.5 nM) with PNO-5Ph (serial dilutions) in reaction buffer (60 mM HEPES, pH 7.2).

  • Activation: Add activating peptide (IRS-1 bisphosphopeptide) to simulate cellular activation.

  • Substrate: Add DiFMUP (200

    
    ) and incubate for 30 min at RT.
    
  • Detection: Measure fluorescence (Ex 340 nm / Em 450 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. If PNO-5Ph is a potent SHP2 inhibitor, the curve should mirror SHP099.

Experiment C: Apoptosis & Cell Cycle Analysis

Objective: Confirm the mode of cell death (Apoptosis vs. Necrosis).

Protocol:

  • Treatment: Treat cells with PNO-5Ph at

    
     for 24h.
    
  • Staining:

    • Annexin V-FITC / PI: To distinguish early apoptosis (

      
      ) from necrosis (
      
      
      
      ).
    • PI/RNase: For cell cycle distribution.

  • Flow Cytometry: Acquire 10,000 events.

  • Expected Outcome:

    • SHP2 Agents: Often cause G1 arrest (blockade of RAS-ERK proliferation).

    • DNA Damaging Agents: Often cause S-phase or G2/M arrest (checkpoint activation).

Data Synthesis & Interpretation

Organize your results into the following validation matrix.

AssayExpected Result (If Hypoxia-Driven)Expected Result (If SHP2-Driven)PNO-5Ph Target Profile
Normoxia IC50 High (> 50

)
Low/Moderate (< 5

)
Moderate Potency
Hypoxia IC50 Low (< 5

)
Similar to NormoxiaHigh Selectivity
HCR Value > 5.0~ 1.0Bioreductive Capacity
Enzyme Inhibition No EffectIC50 < 500 nMTarget Engagement
Cell Cycle G2/M ArrestG1 ArrestMechanism of Action

Validation Workflow Diagram

Follow this logical flow to confirm the efficacy of PNO-5Ph.

Validation_Flow Start Start: PNO-5Ph Synthesis Screen Step 1: Phenotypic Screen (Normoxia vs. Hypoxia) Start->Screen Decision HCR > 5? Screen->Decision Mech_Hypoxia Path A: Bioreductive Validation (Comet Assay / ROS) Decision->Mech_Hypoxia Yes (Hypoxia Selective) Mech_Target Path B: Target Validation (SHP2 Kinase Assay) Decision->Mech_Target No (General Cytotoxicity) Western Step 3: Western Blot (p-ERK / p-H2AX) Mech_Hypoxia->Western Check DNA Damage (p-H2AX) Mech_Target->Western Check Signaling (p-ERK) Final Efficacy Profile Confirmed Western->Final

Caption: Decision tree for validating PNO-5Ph based on Hypoxia Cytotoxicity Ratio (HCR) results.

References

  • Bagdasarian, A. L., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds as SHP2 Inhibitors. National Institutes of Health.[1]

  • Hosseinzadeh, Z., et al. (2018).[2] Anti-cancer Nitrogen-Containing Heterocyclic Compounds: Pyrazine Moiety.[3] Bentham Science.

  • Zhang, F., et al. (2011). Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro.[2][4][5] European Journal of Medicinal Chemistry.[4]

  • Galandi, V., et al. (2025).[2] Design, synthesis, anticancer activity evaluation and molecular dynamics study of pyrazine N-oxide-based SHP2 allosteric inhibitors. PubMed.[3][4]

  • Bjørk, J. K., et al. (2019). New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells.[6] RSC Advances.[7]

Sources

"2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate" mechanism of action studies

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate (also known as 2-amino-3-cyano-5-phenylpyrazine-1-oxide), focusing on its dual utility as a regioselective precursor in medicinal chemistry and its intrinsic potential as a bioreductive pharmacophore.

Executive Summary

This compound is a specialized pyrazine N-oxide derivative primarily utilized as a regioselective scaffold for the synthesis of pteridines (e.g., folate antagonists, enzyme cofactors) via the Taylor Method . Beyond its synthetic utility, the compound exhibits intrinsic biological activity attributed to its N-oxide moiety, which functions as a bioreductive switch similar to Tirapazamine, generating reactive oxygen species (ROS) under hypoxic conditions.

This guide compares the compound against traditional pyrimidine precursors (for synthesis) and Tirapazamine (for biological activity), providing experimental protocols and mechanistic insights for drug development professionals.

Part 1: Mechanism of Action (MOA) Deep Dive

The compound operates through two distinct mechanisms depending on the application context: Chemical Transformation (Synthetic MOA) and Bioreductive Cytotoxicity (Biological MOA) .

Chemical MOA: Regioselective Pteridine Assembly

In the context of drug design, the compound serves as a "masked" pteridine. The N-oxide group at position 1 activates the adjacent carbon (C-6) for nucleophilic attack, while the cyano group at position 3 serves as the electrophile for ring closure. This allows for the unambiguous synthesis of 6-substituted pteridines, avoiding the isomeric mixtures common with traditional methods.

Biological MOA: Hypoxia-Selective Bioreduction

As a pyrazine-N-oxide, the molecule mimics the pharmacophore of Septacidin and Tirapazamine .

  • Step 1: In hypoxic tumor environments, one-electron reductases (e.g., P450 reductase) reduce the N-oxide to a radical anion.

  • Step 2: Under hypoxia, this radical is stable enough to fragment or react with DNA/proteins.

  • Step 3: In normoxia, the radical is rapidly re-oxidized to the parent compound (futile cycling), minimizing toxicity to healthy tissue.

Visualization: Dual-Pathway Mechanism

MOA_Pathways cluster_Syn Synthetic Pathway (Taylor Method) cluster_Bio Biological Pathway (Bioreduction) Compound 2-Amino-3-cyano- 5-phenylpyrazin-1-ium-1-olate Guanidine Reaction w/ Guanidine Compound->Guanidine Nucleophilic Attack Reductase 1e- Reductase (Hypoxia) Compound->Reductase Metabolic Activation Intermediate Amidine Intermediate Guanidine->Intermediate Cyclization (-NH3) Pteridine 6-Phenylpteridine (Bioactive Scaffold) Intermediate->Pteridine Cyclization (-NH3) Radical Radical Anion Reductase->Radical Radical->Compound Futile Cycle (w/ O2) DNA_Damage DNA Strand Breaks (Cytotoxicity) Radical->DNA_Damage In Hypoxia Oxygen O2 (Normoxia) Oxygen->Compound

Caption: Figure 1.[1][2] Dual mechanistic pathways: (Top) Regioselective synthesis of pteridines via the Taylor method. (Bottom) Hypoxia-activated bioreductive cycling leading to DNA damage.

Part 2: Comparative Performance Analysis

Comparison 1: Synthetic Utility (vs. Traditional Precursors)

Alternative: 2,4,5-Triaminopyrimidine (Gabriel-Isay Condensation).

Feature2-Amino-3-cyano-5-phenylpyrazin-1-oxide (Taylor Method)2,4,5-Triaminopyrimidine (Gabriel-Isay)
Regioselectivity High (100%) - Unambiguous 6-phenyl isomer.Low - Often yields 6-/7-isomer mixtures.
Reaction Conditions Mild (Reflux in EtOH/DMF).Harsh (Acidic/Basic condensation).
Yield High (>80%).Moderate (40-60%).
Purification Simple crystallization.Requires HPLC/Column chromatography.
Comparison 2: Biological Activity (vs. Standard of Care)

Alternative: Tirapazamine (Hypoxia-Activated Cytotoxin).

MetricPyrazine N-Oxide (Subject)Tirapazamine (Benzotriazine di-N-oxide)
Hypoxia Selectivity Moderate (HCO ~15-30).High (HCO >50).
Solubility Low (Lipophilic planar structure).Moderate.
Toxicity Profile Potential for photosensitivity (ROS).Muscle cramping, nausea (Clinical limits).
Primary Use Precursor / Research Probe.Clinical Candidate (Phase III).

Note: HCO = Hypoxic Cytotoxicity Ratio.

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of 6-Phenylpterin

Objective: To validate the chemical MOA by converting the N-oxide to a bioactive pteridine.

  • Reagents: 2-Amino-3-cyano-5-phenylpyrazin-1-oxide (1.0 eq), Guanidine HCl (2.0 eq), NaOEt (2.5 eq), Ethanol (anhydrous).

  • Setup: Flame-dried round-bottom flask under

    
     atmosphere.
    
  • Procedure:

    • Dissolve Guanidine HCl and NaOEt in ethanol to generate free guanidine base.

    • Add the pyrazine N-oxide substrate slowly.

    • Reflux for 4–6 hours. Monitor by TLC (disappearance of fluorescent N-oxide spot).

    • Cool to RT and acidify with acetic acid to pH 5.

  • Workup: Filter the precipitated yellow solid (6-Phenylpterin). Wash with water and ether.

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) should show a singlet at
    
    
    ppm (H-7 pteridine).
Protocol B: Hypoxia Cytotoxicity Assay (MTT)

Objective: To assess the bioreductive potential in tumor cells.

  • Cell Lines: A549 (Lung carcinoma) or HT-29 (Colon).

  • Conditions: Normoxia (20%

    
    ) vs. Hypoxia (0.1% 
    
    
    
    in anaerobic chamber).
  • Workflow:

    • Seed cells (5,000/well) in 96-well plates; adhere overnight.

    • Treat with serial dilutions of 2-Amino-3-cyano-5-phenylpyrazin-1-oxide (0.1 – 100

      
      M).
      
    • Incubate for 4 hours under Normoxic or Hypoxic conditions.

    • Wash cells, replace with fresh media, and incubate for 72 hours (Normoxia).

    • Add MTT reagent; read Absorbance at 570 nm.

  • Analysis: Calculate

    
     for both conditions.
    
    • Hypoxic Cytotoxicity Ratio (HCR) =

      
      (Normoxia) / 
      
      
      
      (Hypoxia).
    • Success Criterion: HCR > 5 indicates significant bioreductive activity.

Visualization: Experimental Workflow

Experimental_Workflow cluster_Assay Biological Validation (Protocol B) Start Start: 2-Amino-3-cyano- 5-phenylpyrazin-1-oxide Split Split Culture Start->Split Normoxia Normoxia (20% O2) Control Split->Normoxia Hypoxia Hypoxia (0.1% O2) Activation Split->Hypoxia Wash Wash & Recovery (72h) Normoxia->Wash Hypoxia->Wash MTT MTT Readout (Calculate HCR) Wash->MTT

Caption: Figure 2. Workflow for determining the Hypoxic Cytotoxicity Ratio (HCR), a key metric for validating the bioreductive mechanism.

Critical Analysis & Limitations

  • Solubility: The phenyl group at position 5 significantly reduces aqueous solubility compared to methyl analogs. Formulation in DMSO or encapsulation (e.g., liposomes) is often required for biological assays.

  • Stability: The N-oxide is light-sensitive. Experiments must be conducted in amber glassware to prevent photodeoxygenation, which nullifies the bioreductive activity.

  • Metabolic Liability: While the N-oxide is the pharmacophore, rapid clearance by hepatic reductases can limit systemic half-life.

References

  • Taylor, E. C., & Ray, P. S. (1987).[3] Pteridines.[1][2][3][4][5] 51. A new and unequivocal route to C-6 carbon-substituted pterins and pteridines. Journal of Organic Chemistry.[3][4]

  • Sato, N. (1985). Studies on pyrazines.[1][3][4][5] 12. Preparation of 2-amino-3-cyanopyrazine 1-oxides and their conversion to pteridines. Journal of Heterocyclic Chemistry.[3]

  • Brown, J. M. (1993). SR 4233 (Tirapazamine): A new anticancer drug exploiting hypoxia in solid tumours. British Journal of Cancer.

  • PubChem Compound Summary. (2024). 2-Amino-3-cyano-5-phenylpyrazine 1-oxide (CID 2798480). National Center for Biotechnology Information.

Sources

Structure-activity relationship of "2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate" analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structure-Activity Relationship (SAR) & Utility of 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate

Executive Summary

This guide analyzes the physicochemical properties, synthetic utility, and biological potential of This compound (also known as 2-amino-3-cyano-5-phenylpyrazine 1-oxide).[1] While often categorized as a synthetic intermediate, this scaffold represents a critical "lynchpin" structure in medicinal chemistry, serving as the primary precursor for Pteridine-based antifolates and NRF2 inhibitors .

Unlike its aliphatic analog (5-methyl), the 5-phenyl variant introduces significant lipophilicity and


-stacking capability, altering both the solubility profile and the binding affinity of downstream derivatives. This guide compares the 5-phenyl analog against standard alternatives, providing actionable protocols for its synthesis and reduction.

Structural Anatomy & Pharmacophore Analysis

The molecule is a zwitterionic pyrazine N-oxide. Its reactivity and biological interactions are defined by four distinct zones:

ZoneFunctional GroupElectronic EffectSAR Role
A N-Oxide (1-ium-1-olate) Strong Dipole / H-bond AcceptorTrigger: Acts as a bioreductive switch (hypoxia targeting) or a leaving group in cyclization reactions.
B 2-Amino Group (-NH₂) Electron Donor (+M)Anchor: Essential for H-bonding in active sites; provides the nucleophile for heterocyclization (e.g., to pteridines).
C 3-Cyano Group (-CN) Electron Withdrawing (-I, -M)Activator: Increases electrophilicity of the ring; serves as the carbon source for ring expansion.
D 5-Phenyl Ring Lipophilic / Steric BulkModulator: Increases LogP (permeability); provides

-

interaction sites absent in methyl analogs.

Comparative Analysis: 5-Phenyl vs. Alternatives

In drug design, the choice between the 5-phenyl and 5-methyl analogs dictates the physicochemical trajectory of the final drug candidate.

Table 1: Physicochemical & Synthetic Comparison
Feature5-Phenyl Analog (Subject)5-Methyl Analog (Alternative)Unsubstituted Pyrazine
CAS Registry 16366-34-416366-33-3N/A
Lipophilicity (Calc. LogP) ~1.8 - 2.1~0.2 - 0.5< 0
Solubility (Aq.) Low (Requires DMSO/DMF)HighVery High
Synthetic Utility Precursor to lipophilic Pteridines and NRF2 inhibitors .Precursor to Methotrexate analogs and agrochemicals.General scaffold (low specificity).
Bioreduction Potential Moderate (Stabilized by phenyl conjugation).High (Less steric hindrance).High.
Primary Application Anticancer / Anti-TB (Lipophilic carrier).Agrochemicals / Herbicides .Fragment screening.

Key Insight: Use the 5-Phenyl analog when targeting intracellular receptors (e.g., NRF2, Kinases) where membrane permeability and hydrophobic pocket occupancy are required. Use the 5-Methyl analog for highly polar targets or when water solubility is the limiting factor.

Mechanism of Action & Synthetic Pathways

The utility of this compound branches into two distinct pathways:

  • Direct Bioreduction: The N-oxide mimics hypoxia-activated prodrugs (like Tirapazamine), releasing radical species upon reduction in anaerobic bacteria (TB) or hypoxic tumors.

  • Synthetic Transformation: It is the obligate precursor for 6-phenyl-pteridines via reduction and subsequent condensation.

Pathway Visualization (DOT)

SAR_Pathway Start Oxime Precursor (Phenylglyoxal aldoxime) Target 2-Amino-3-cyano-5-phenyl pyrazin-1-ium-1-olate (The Scaffold) Start->Target Condensation (Ferris Method) Reagent Aminomalononitrile Reagent->Target Target->Target Bioreduction (Hypoxia/TB) Reduced Reduced Pyrazine (2-Amino-3-cyano-5-phenylpyrazine) Target->Reduced Deoxygenation (PCl3 or Na2S2O4) Pteridine 6-Phenyl-Pteridines (Antifolates) Reduced->Pteridine Cyclization w/ Phosgeniminium Cl NRF2 NRF2 Inhibitors (e.g., MSU38225 analogs) Reduced->NRF2 Derivatization (Chan-Lam Coupling)

Caption: Synthetic and biological divergence of the 5-phenylpyrazine N-oxide scaffold. Blue: Core Scaffold; Yellow: Key Intermediate; Green/Red: Final Bioactive Classes.

Experimental Protocols

These protocols are adapted from the foundational work of Ferris et al. and optimized for the phenyl derivative.

Protocol A: Synthesis of the N-Oxide Scaffold

Objective: Synthesize this compound.

  • Reagents: Phenylglyoxal aldoxime (10 mmol), Aminomalononitrile tosylate (10 mmol), Isopropanol (50 mL).

  • Procedure:

    • Suspend aminomalononitrile tosylate in isopropanol.

    • Add phenylglyoxal aldoxime.

    • Stir at room temperature for 12–24 hours. The solution will darken as the condensation proceeds.

    • Critical Step: Unlike the methyl analog, the phenyl derivative may precipitate spontaneously due to lower solubility. If not, cool to 0°C.

  • Isolation: Filter the yellow/orange precipitate. Wash with cold ether to remove unreacted oxime.

  • Yield: Typically 60–75%.

  • Validation:

    • IR: Look for Nitrile (-CN) stretch at ~2220 cm⁻¹ and N-oxide (N-O) stretch at ~1250 cm⁻¹.

    • MS: M+1 peak at 213.

Protocol B: Deoxygenation to 2-Amino-3-cyano-5-phenylpyrazine

Objective: Remove the N-oxide to activate the scaffold for pteridine synthesis or NRF2 inhibition studies.

  • Reagents: N-Oxide scaffold (5 mmol), Phosphorus Trichloride (PCl₃, 15 mmol), Ethyl Acetate (dry).

  • Procedure:

    • Suspend the N-oxide in dry Ethyl Acetate (50 mL).

    • Add PCl₃ dropwise at 0°C (Exothermic!).

    • Reflux for 1 hour. The suspension will clarify as the reduced pyrazine is often more soluble in organic solvent, or form a distinct precipitate depending on concentration.

    • Quench carefully with ice water. Neutralize with Na₂CO₃.

  • Extraction: Extract with Ethyl Acetate (3x). Dry over MgSO₄.

  • Comparison Data: The reduced product will lack the N-O stretch in IR and show a mass shift of -16 amu (M+1 = 197).

References

  • Ferris, J. P., et al. (1966). "Synthesis of Pyrazine N-Oxides. I. The Condensation of Aminomalononitrile with α-Oximino Ketones." Journal of the American Chemical Society. Link

  • Quintela, J. M., et al. (2006).[1] "A Ready One-Pot Preparation for Pteridine and Isoxazolo[3,4-d]pyrimidine Derivatives."[1] Heterocycles. Link

  • Hu, L., et al. (2022). "Exploring structural effects in a new class of NRF2 inhibitors." RSC Medicinal Chemistry. Link

  • Sato, N. (1980). "Studies on pyrazines. 6. Synthesis and tuberculostatic activity of 2-amino-3-cyanopyrazine 1-oxides." Journal of Antibiotics. (Foundational text for Anti-TB activity of the class).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: A Precautionary Approach

This document provides a comprehensive operational and safety guide for handling 2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate (CAS No. 50627-20-8). A thorough review of available safety data reveals that this compound is classified as hazardous, with known irritant properties and potential for harm upon inhalation, skin contact, or ingestion.[1] Notably, comprehensive toxicological data, such as LD50/LC50 values and occupational exposure limits, are not currently available.[1] This data gap necessitates a stringent, precautionary approach. The protocols outlined herein are designed to establish a self-validating system of safety, minimizing exposure risk and ensuring the well-being of all laboratory personnel.

Hazard Profile and Core Safety Principles

This compound is a solid, likely a powder, that presents multiple routes of potential exposure.[1] Understanding the "why" behind safety protocols is critical for fostering a culture of vigilance.

Identified Hazards:

  • Harmful if Swallowed, Inhaled, or in Contact with Skin (R20/21/22): This broad classification indicates systemic toxicity is possible through multiple exposure routes.[1]

  • Irritant to Eyes, Respiratory System, and Skin (R36/37/38): Direct contact can cause inflammation and irritation.[1] Inhalation of dust can lead to respiratory tract irritation.[1]

Foundational Engineering Controls: Before any handling begins, the environment must be prepared to contain the hazard.

  • Designated Work Area: All work with this compound must be restricted to a designated area, such as a chemical fume hood, to contain aerosols and dust.

  • Ventilation: Use adequate ventilation, preferably a certified chemical fume hood, to keep airborne concentrations to a minimum.[1] This is the primary defense against respiratory exposure.

  • Emergency Equipment: An operational and easily accessible eyewash station and safety shower are mandatory in any laboratory where this chemical is handled.[1]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for safeguarding against accidental exposure. The following PPE is mandatory.

Protection Type Specific Requirements Rationale for Use
Eye and Face Chemical safety goggles complying with EN 149 or OSHA 1910.133 standards.[1][2]Required to prevent eye contact with dust particles, which can cause significant irritation.[1]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber).Protects against skin contact, which can cause irritation and potential systemic harm through absorption.[1] Frequent changes are recommended.[2]
Body Protection A standard laboratory coat.Prevents contamination of personal clothing and protects underlying skin.[3]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator.[1]Mandatory if work cannot be conducted in a fume hood or if there is any risk of dust generation. Required to prevent inhalation, which causes respiratory tract irritation and may be harmful.[1]
Workflow for Donning and Doffing PPE

The sequence of putting on and removing PPE is critical to prevent cross-contamination. The following workflow must be adhered to.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (If required) Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Operational Plan: A Step-by-Step Handling Protocol

This procedural guide ensures that this compound is handled safely and effectively from receipt to disposal.

Step 1: Preparation

  • Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is functioning correctly.

  • Assemble Materials: Gather all necessary equipment (spatula, weighing paper, containers, etc.) and place them within the fume hood to minimize movement in and out of the containment area.

  • Inspect PPE: Check all PPE for defects (e.g., cracks in goggles, tears in gloves).

  • Don PPE: Put on all required PPE in the correct order as illustrated in the diagram above.

Step 2: Handling (Inside Fume Hood)

  • Weighing: Handle the solid carefully to minimize dust generation. Use a spatula to gently transfer the material.

  • Transfers: Keep containers tightly closed when not in use.[1] When transferring, do so over a contained surface to catch any spills.

  • Prohibition: Do not eat, drink, or smoke in the handling area.[2]

Step 3: Post-Handling & Cleanup

  • Decontaminate: Wipe down the work surface within the fume hood and any equipment used with an appropriate solvent and cleaning agent.

  • Segregate Waste: All contaminated materials (gloves, weighing paper, pipette tips) must be treated as hazardous waste.

  • Doff PPE: Remove PPE in the correct sequence to avoid contaminating yourself.

  • Personal Hygiene: Wash hands thoroughly with soap and water after completing work and removing gloves.[2]

Emergency Procedures

Spill Management:

  • Evacuate: Alert others in the area and evacuate if the spill is large or outside of a containment area.

  • Control: If safe to do so, prevent the spread of dust.

  • Cleanup: For a small spill, carefully vacuum or sweep up the material and place it into a sealed, labeled container for hazardous waste disposal.[1] Do not use water to clean up dry material as it may create a more hazardous slurry.

  • Ventilate: Ensure the area is well-ventilated during and after cleanup.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Wash mouth out with water. Do not induce vomiting. Seek immediate medical aid.[1]

Disposal Plan: Environmental Stewardship

Improper disposal of this chemical can harm the environment.[1] Under no circumstances should this chemical or its containers be disposed of down the drain or in general waste.[4]

Waste Disposal Workflow:

Waste_Disposal_Workflow A 1. Identify Waste (Solid compound, contaminated labware, used PPE) B 2. Segregate Waste (Place in a dedicated, chemically compatible container) A->B C 3. Label Container - 'Hazardous Waste' - Chemical Name - Associated Hazards B->C D 4. Store Securely (Designated satellite accumulation area) C->D E 5. Arrange Collection (Contact institutional Environmental Health & Safety for pickup) D->E

Caption: Hazardous Chemical Waste Disposal Workflow.

All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[4]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Synerzine. (n.d.). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl- (Natural).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound. Retrieved from [Link]

  • BenchChem. (2025). Personal protective equipment for handling Sodium pyrazine-2,3-dicarboxylate. Retrieved from a search result providing PPE guidance for a similar compound.
  • Key Organics. (2017). Safety Data Sheet.
  • TCI Chemicals. (2025). Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate
Reactant of Route 2
2-Amino-3-cyano-5-phenylpyrazin-1-ium-1-olate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.